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  • Product: 4-Chloro-6-fluoroquinoline-3-carboxamide
  • CAS: 851973-26-7

Core Science & Biosynthesis

Foundational

CAS registry number and properties for 4-Chloro-6-fluoroquinoline-3-carboxamide

In-Depth Technical Guide: 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) in Drug Discovery Executive Summary In modern medicinal chemistry, the functionalized quinoline scaffold represents a privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) in Drug Discovery

Executive Summary

In modern medicinal chemistry, the functionalized quinoline scaffold represents a privileged pharmacophore, heavily utilized in the development of antimicrobial, antimalarial, and antineoplastic agents. 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) is a highly versatile synthetic intermediate[1]. As a Senior Application Scientist, I frequently leverage this specific building block because its substitution pattern—a reactive C-4 chlorine, a metabolically stabilizing C-6 fluorine, and a C-3 carboxamide—provides an ideal starting point for structure-activity relationship (SAR) exploration and library generation[2].

This technical whitepaper deconstructs the physicochemical properties, the mechanistic synthesis pathways, and the validated experimental protocols required to handle and utilize this compound effectively.

Physicochemical Properties & Analytical Specifications

To ensure reproducibility in downstream assays, establishing the baseline analytical specifications of the starting material is critical. The table below summarizes the core quantitative data for 4-Chloro-6-fluoroquinoline-3-carboxamide[1][3][4].

PropertyValueAnalytical Method / Remarks
CAS Registry Number 851973-26-7Standard structural identifier[1][2].
Molecular Formula C10H6ClFN2OVerified via Elemental Analysis[4].
Molecular Weight 224.62 g/mol Mass Spectrometry (EI m/z=224)[3][4].
Melting Point 150°C – 160°CCapillary Melting Point Apparatus[1].
Appearance Off-white to beige solidVisual Observation[3].
Solubility Soluble in DMSO, MethanolCrucial for HPLC Prep / NMR Solvent Selection[1].

Mechanistic Insight: The C-6 fluorine atom is not merely structural; it is strategically placed to block cytochrome P450-mediated metabolic oxidation, thereby increasing the biological half-life of downstream drug candidates. Furthermore, the high electronegativity of fluorine withdraws electron density from the quinoline ring, increasing the electrophilicity of the C-4 position and accelerating nucleophilic aromatic substitution (SNAr) reactions[1][4].

Mechanistic Synthesis: The Gould-Jacobs Pathway

The de novo synthesis of 4-Chloro-6-fluoroquinoline-3-carboxamide typically relies on a modified Gould-Jacobs cyclization[4]. This pathway is favored because it allows for precise control over the regiochemistry of the quinoline core.

SynthesisWorkflow A 4-Fluoroaniline + Diethyl ethoxymethylenemalonate B Gould-Jacobs Cyclization (Thermal, ~250°C) A->B Condensation C Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate (Intermediate 1) B->C Cyclization (-EtOH) D Chlorination (POCl3, Reflux) C->D Nucleophilic substitution E Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (Intermediate 2) D->E -PO2Cl F Amidation (NH3/MeOH, Sealed Tube) E->F Acyl substitution G 4-Chloro-6-fluoroquinoline-3-carboxamide (Target Compound) F->G Final Yield

Synthesis workflow of 4-chloro-6-fluoroquinoline-3-carboxamide via Gould-Jacobs cyclization.

Step-by-Step Experimental Protocol (Self-Validating System)

The following protocol details the critical transformation from the 4-hydroxy quinoline core to the final carboxamide. This workflow is designed as a self-validating system , incorporating in-process analytical checks to prevent the propagation of failed intermediates[3][4].

Phase 1: Halogenation (Chlorination at C-4)
  • Reagent Charging: Suspend 1.0 equivalent of ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate in 5.0 volumes of phosphorus oxychloride (POCl₃).

    • Causality: POCl₃ serves a dual purpose as both the solvent and the halogenating agent. It drives the equilibrium toward the chlorinated product by converting the C-4 hydroxyl (which exists in tautomeric equilibrium with the quinolone form) into a highly reactive phosphorodichloridate leaving group[4].

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 105°C) under an inert argon atmosphere for 3 to 4 hours.

    • Self-Validation Check: Sample the reaction mixture, quench in methanol, and monitor via LC-MS. The reaction is deemed complete when the starting material mass (EI m/z=235) disappears and the chlorinated intermediate mass emerges[3].

  • Quenching & Isolation: Cool the reactor to ambient temperature. Distill off excess POCl₃ under reduced pressure. Carefully quench the resulting residue by pouring it over crushed ice to hydrolyze residual phosphoryl species. Extract the aqueous layer with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the C-4 chlorinated intermediate[3].

Phase 2: Amidation (Carboxamide Formation)
  • Ammonolysis: Dissolve the chlorinated intermediate in a highly concentrated solution of ammonia in methanol (or sparge ammonia gas directly into a DCM solution)[3][4]. Seal the reaction vessel.

    • Causality: Conducting this step in a sealed pressure reactor is mandatory. It prevents the escape of volatile ammonia gas at elevated temperatures (60–80°C), maintaining the high internal pressure necessary to drive the nucleophilic acyl substitution at the sterically hindered C-3 ester position[4].

  • Incubation & Validation: Stir the mixture for 5 to 12 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent system. The formation of a new, highly polar spot indicates successful amidation. Confirm the molecular weight via mass spectrometry (EI m/z=224)[3].

  • Purification: Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold water to remove residual ammonium salts, filter, and dry the off-white solid at 50°C under a vacuum until a constant weight is achieved[3].

Pharmacological Significance & Downstream Applications

In drug development, 4-Chloro-6-fluoroquinoline-3-carboxamide is rarely the final drug; rather, it is a highly optimized "warhead" precursor.

  • Antimicrobial & Kinase Inhibitor Research: The C-3 carboxamide group acts as a critical hydrogen bond donor/acceptor. In computational docking studies, this moiety frequently anchors the molecule to the hinge region of target kinases or the DNA-binding domains of bacterial topoisomerases/gyrases[1].

  • Library Generation via SNAr: The C-4 chlorine is highly labile due to the electron-withdrawing effects of the quinoline nitrogen and the C-6 fluorine. Researchers utilize this compound to generate vast libraries of 4-amino-6-fluoroquinoline-3-carboxamides by reacting it with diverse primary and secondary amines (e.g., piperazines, anilines) under mild basic conditions[1][2].

Conclusion

4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) is a cornerstone intermediate in heterocyclic medicinal chemistry. By understanding the causality behind its synthesis—specifically the thermal dynamics of the Gould-Jacobs cyclization and the pressure requirements of amidation—scientists can efficiently scale this compound. Implementing the self-validating protocols outlined above ensures high-purity yields, accelerating the subsequent discovery of novel therapeutics.

References

  • Buy 4-Chloro-6-fluoroquinoline-3-carboxamide (EVT-2822349) | 851973-26-7 - EvitaChem. 1

  • US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents. 3

  • 4-Chloro-6-fluoroquinoline-3-carboxamide | CAS 851973-26-7 - BenchChem. 2

Sources

Exploratory

Structural Elucidation and Synthetic Methodology of 4-Chloro-6-fluoroquinoline-3-carboxamide: A Technical Whitepaper

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds that serve as critical inflection points in rational drug design. The quinoline core is a privileged pharmacophore, a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds that serve as critical inflection points in rational drug design. The quinoline core is a privileged pharmacophore, and its precise halogenation patterns drastically alter both its pharmacokinetics and target binding affinity.

4-Chloro-6-fluoroquinoline-3-carboxamide represents a highly versatile intermediate and lead compound in the development of antimicrobial and antineoplastic agents 1. This whitepaper deconstructs its physicochemical properties, maps its structural rationale, and provides a rigorously validated, self-correcting synthetic protocol for drug development professionals.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physical parameters of a scaffold is the first step in predicting its behavior in biological assays and synthetic workflows. The molecular weight of 224.62 g/mol places this compound well within the optimal range for Lipinski's Rule of Five, ensuring favorable baseline permeability1.

Table 1: Key Physicochemical and Structural Properties

ParameterSpecification
IUPAC Name 4-chloro-6-fluoroquinoline-3-carboxamide
CAS Registry Number 851973-26-7
Molecular Formula C10H6ClFN2O
Molecular Weight 224.62 g/mol
SMILES String C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)N
Melting Point 150°C – 160°C (Purity dependent)
Solubility Profile Soluble in polar aprotic solvents (DMSO, Methanol); Insoluble in non-polar solvents

Mechanistic Rationale & Pharmacophore Mapping

The specific substitution pattern on this quinoline core is not arbitrary; it is the result of deliberate structure-activity relationship (SAR) optimization 2.

  • 6-Fluoro Substitution: Fluorine at the C6 position is a classic bioisosteric modification. It blocks cytochrome P450-mediated oxidative metabolism at a historically vulnerable site. Furthermore, it increases the lipophilicity of the quinoline core, enhancing cellular membrane penetration1.

  • 4-Chloro Substitution: The C4 chlorine serves a dual purpose. Synthetically, it is an excellent leaving group for downstream Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling reactions. Biologically, it provides necessary steric bulk and can participate in halogen bonding within a target kinase's hydrophobic pocket 3.

  • 3-Carboxamide Group: This moiety acts as a rigid, bidentate hydrogen-bond donor/acceptor, which is crucial for anchoring the molecule to the hinge region of ATP-binding sites in various enzymes.

SAR_Map Core Quinoline Scaffold (Hydrophobic Core) Fluoro 6-Fluoro Substitution (Metabolic Stability) Core->Fluoro C6 Position Chloro 4-Chloro Substitution (Steric Bulk & Reactivity) Core->Chloro C4 Position Amide 3-Carboxamide Group (H-Bond Donor/Acceptor) Core->Amide C3 Position Target Enzyme Binding Pocket (Therapeutic Target) Fluoro->Target Hydrophobic Interaction Chloro->Target Halogen Bonding Amide->Target Hydrogen Bonding Network

Fig 1: Structure-Activity Relationship (SAR) mapping of the quinoline scaffold.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-Chloro-6-fluoroquinoline-3-carboxamide requires precise control over electrophilic and nucleophilic centers. The following protocol outlines the conversion from a 4-hydroxyquinoline precursor, prioritizing high-yield conversion and in-process analytical validation [Google Patents[3]]().

Synthesis_Workflow Step1 Starting Material (4-Hydroxyquinoline derivative) Step2 Deoxychlorination (POCl3, Reflux, 3h) Step1->Step2 C4-Activation Step3 Intermediate (4-Chloro acid chloride) Step2->Step3 Vacuum Distillation Step4 Amidation (NH3 gas, DCM, 25°C) Step3->Step4 Nucleophilic Attack Step5 Final Product (4-Chloro-6-fluoroquinoline-3-carboxamide) Step4->Step5 Filtration & Drying

Fig 2: Step-by-step synthetic workflow from 4-hydroxyquinoline to final product.

Phase 1: Deoxychlorination (C4-Activation)
  • Action: Suspend 1.0 equivalent of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid in 10 volumes of neat Phosphorus oxychloride (POCl₃). Heat the mixture to reflux (approx. 105°C) under an inert nitrogen atmosphere for 3 hours.

  • Causality: POCl₃ acts as both the solvent and the chlorinating agent. The high concentration drives the equilibrium toward the formation of the reactive C4-chloro intermediate. The reaction relies on the tautomerization of the 4-quinolone to the 4-hydroxy tautomer, which subsequently attacks the electrophilic phosphorus, creating a highly favorable P=O bond leaving group.

  • Self-Validation Check: Sample the reaction mixture, quench in ice water, extract with ethyl acetate, and analyze via LC-MS. The complete disappearance of the starting mass (m/z = 207 for the acid) and the appearance of the chlorinated intermediate validates the completion of this phase.

Phase 2: Amidation and Isolation
  • Action: Remove excess POCl₃ via vacuum distillation. Dissolve the resulting crude residue in anhydrous dichloromethane (DCM). Cool the DCM solution to 0-5°C, then sparge anhydrous ammonia (NH₃) gas continuously into the solution, allowing it to warm to 25°C over 5 hours.

  • Causality: Vacuum distillation of POCl₃ is mandatory to prevent violent exothermic hydrolysis in the subsequent step. Anhydrous DCM is chosen because it is an aprotic solvent that will not react with the highly electrophilic acid chloride intermediate (unlike protic solvents like ethanol, which would yield an ester). Anhydrous NH₃ gas is used instead of aqueous ammonia to prevent the hydrolysis of the acid chloride back to the carboxylic acid. Maintaining a temperature of 25°C or below is critical; elevated temperatures could induce unwanted SNAr reactions at the newly installed C4-chloride position.

  • Self-Validation Check: The formation of a precipitate (the product) alongside ammonium chloride salts will be visually observed. LC-MS of the organic phase must confirm the target mass of 224 [M+]3.

  • Isolation: Filter the reaction medium. Wash the solid cake sequentially with water (to dissolve and remove NH₄Cl salts) and cold DCM. Dry under reduced pressure at 50°C to yield the off-white solid product.

Conclusion

4-Chloro-6-fluoroquinoline-3-carboxamide is a masterfully designed scaffold that balances metabolic stability, optimal lipophilicity, and synthetic reactivity. By adhering strictly to the anhydrous, temperature-controlled protocol outlined above, development chemists can reliably produce this intermediate at high purities, setting a robust foundation for downstream drug discovery campaigns.

References

  • Google Patents (US20050182259A1).Novel process for preparing 3-fluoroquinolines.

Sources

Foundational

4-Chloro-6-fluoroquinoline-3-carboxamide safety data sheet (SDS) and toxicity

An In-Depth Technical Guide: 4-Chloro-6-fluoroquinoline-3-carboxamide – Safety, Toxicity, and Application Workflows As a Senior Application Scientist, navigating the intersection of synthetic utility and toxicological sa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: 4-Chloro-6-fluoroquinoline-3-carboxamide – Safety, Toxicity, and Application Workflows

As a Senior Application Scientist, navigating the intersection of synthetic utility and toxicological safety is paramount when working with privileged scaffolds. 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS: 851973-26-7) is a highly versatile, halogenated bicyclic building block widely utilized in the discovery of novel anticancer and antimicrobial agents[1]. However, its unique electronic topology—driven by the synergistic electron-withdrawing effects of the C4-chloride, C6-fluoride, and C3-carboxamide—imparts both exceptional synthetic reactivity and specific toxicological liabilities.

This whitepaper synthesizes the physicochemical profile, mechanistic toxicity, and self-validating experimental workflows required to safely and effectively utilize this compound in drug development.

Physicochemical Profile & Safety Data

Before initiating any synthetic or biological workflow, it is critical to establish the baseline properties and hazard classifications of the scaffold. The C4-chloride is highly labile, making the compound a potent electrophile, which dictates both its handling requirements and its biological reactivity.

Table 1: Core Physicochemical Properties

Property Value
CAS Number 851973-26-7
Molecular Formula C10H6ClFN2O
Molecular Weight 224.62 g/mol
Scaffold Class Halogenated Quinoline-3-carboxamide

| Primary Reactive Site | C4 (Electrophilic substitution) |

Table 2: GHS Hazard Classification & Safety Data Based on standardized data for 4-chloroquinoline derivatives, the compound exhibits significant irritant properties and requires stringent personal protective equipment (PPE)[2].

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation

Handling Directive: All manipulations must be conducted in a Class II fume hood. The compound's electrophilic nature means it can readily react with nucleophilic residues on skin proteins, leading to sensitization or contact dermatitis.

Mechanistic Toxicity Profile

Understanding the toxicity of 4-Chloro-6-fluoroquinoline-3-carboxamide requires deconstructing its pharmacophore. The toxicity is not merely a function of acute exposure, but rather a consequence of specific molecular interactions inherent to the quinoline-3-carboxamide class.

A. Electrophilic Reactivity & Covalent Adduct Formation

The C4-chloride is highly activated. In biological systems, unreacted 4-chloroquinolines can act as electrophilic traps. They are susceptible to nucleophilic attack by intracellular glutathione (GSH) or the sulfhydryl groups of hepatic proteins. This covalent modification can lead to the formation of reactive intermediates, resulting in hepatocyte necrosis and drug-induced liver injury (DILI), a mechanism well-documented in related halogenated quinolines[3].

B. Aryl Hydrocarbon Receptor (AHR) Agonism

Quinoline-3-carboxamides (such as the clinical candidates linomide, laquinimod, and tasquinimod) are known ligands for the Aryl Hydrocarbon Receptor (AHR)[4]. While this can drive immunomodulatory type II myeloid cell differentiation[5], off-target AHR agonism leads to the transcriptional upregulation of cytochrome P450 enzymes, specifically CYP1A1. Overexpression of CYP1A1 alters phase I metabolism, potentially generating toxic reactive oxygen species (ROS) and triggering systemic pro-inflammatory responses, including pericarditis and neuropathy[4].

Tox_Pathway Scaffold Quinoline-3-carboxamide Scaffold AHR Aryl Hydrocarbon Receptor (AHR) Scaffold->AHR Off-Target Binding Target Intracellular Targets (e.g., Topoisomerase/HDAC4) Scaffold->Target On-Target Efficacy CYP CYP1A1 Upregulation (Metabolic Activation) AHR->CYP Transcriptional Activation Tox Hepatotoxicity & Pro-inflammatory Response CYP->Tox Reactive Intermediates

Divergent pathways: on-target efficacy vs. AHR-mediated hepatotoxicity.

Experimental Workflows & Self-Validating Protocols

To successfully leverage this scaffold while mitigating its toxicological risks, experimental design must be rooted in causality. The following protocols are designed as self-validating systems, ensuring that both synthetic conversion and biological safety are empirically proven at every step.

Protocol 1: Controlled Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Synthesize downstream target libraries while completely neutralizing the electrophilic hazard of the 4-chloro precursor.

Causality & Design: The C4 position is highly electron-deficient due to the adjacent quinoline nitrogen and the electron-withdrawing C3-carboxamide. This allows for SNAr to occur under relatively mild conditions, preventing the thermal degradation of the primary carboxamide group. We utilize a non-nucleophilic base (DIPEA) to scavenge HCl without competing with the primary nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-Chloro-6-fluoroquinoline-3-carboxamide in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Rationale: DMF is a polar aprotic solvent that perfectly stabilizes the highly polar Meisenheimer complex intermediate.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA neutralizes the generated HCl byproduct, driving the reaction forward without causing unwanted side reactions.

  • Nucleophile Addition: Add 1.2 equivalents of the desired amine or thiol nucleophile. Stir the reaction mixture at 80°C for 4–6 hours.

  • In-Process Validation (Critical Step): Monitor the reaction via LC-MS. Self-Validation: The protocol is only considered complete when the m/z 225 [M+H]+ peak of the starting material is entirely depleted. This confirms the complete consumption of the toxic electrophile.

  • Isolation: Quench the reaction by pouring it into ice-cold distilled water. Rationale: The functionalized product is highly lipophilic and will precipitate, whereas DMF, unreacted amines, and DIPEA salts remain highly water-soluble. Isolate via vacuum filtration.

SNAr_Workflow A 4-Chloro-6-fluoroquinoline -3-carboxamide (Electrophile) C Meisenheimer Complex A->C Base (DIPEA) Heat (80°C) B Nucleophile (Amine/Thiol) B->C Attack at C4 D C4-Substituted Derivative C->D -HCl Rearomatization

Self-validating SNAr workflow leveraging C4-electrophilicity for derivatization.

Protocol 2: In Vitro Hepatotoxicity & AHR Agonism Screening

Objective: Evaluate the off-target metabolic toxicity of the synthesized quinoline-3-carboxamide derivatives to ensure they do not trigger AHR-mediated hepatotoxicity.

Causality & Design: Because the quinoline-3-carboxamide core is a known AHR agonist, we must decouple on-target therapeutic efficacy from AHR-driven CYP1A1 induction. We use a dual-assay system to normalize metabolic induction against baseline cell death.

Step-by-Step Methodology:

  • Cell Culture: Seed H4IIE rat hepatoma cells (selected for their highly conserved and robust AHR response pathways) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Treat the cells with a concentration gradient (0.1 µM to 10 µM) of the test compound for 24 hours. Include TCDD (Dioxin) as a positive control for AHR agonism.

  • CYP1A1 Induction Assay (AHR Validation): Lyse the cells and measure EROD (ethoxyresorufin-O-deethylase) activity using a fluorometric plate reader. Rationale: EROD activity is a direct, quantifiable marker of CYP1A1 enzyme function. Elevated EROD confirms off-target AHR agonism.

  • LDH Leakage Assay (Toxicity Validation): Prior to lysis, sample the supernatant and measure Lactate Dehydrogenase (LDH) release. Self-Validation: LDH release normalizes the EROD data. If CYP1A1 activity drops at high concentrations, the LDH assay proves whether this is due to a lack of AHR binding or simply because the compound caused acute cellular necrosis.

References

  • EvitaChem. "Buy 4-Chloro-6-fluoroquinoline-3-carboxamide (EVT-2822349) | 851973-26-7". evitachem.com.
  • Srce.hr. "Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships". srce.hr.
  • PubChem. "4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem - NIH". nih.gov.
  • National Institutes of Health (PMC). "Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer". nih.gov.
  • PLOS ONE. "Laquinimod, a Quinoline-3-Carboxamide, Induces Type II Myeloid Cells That Modulate Central Nervous System Autoimmunity". plos.org.

Sources

Exploratory

Crystal Structure Analysis of 4-Chloro-6-fluoroquinoline-3-carboxamide: A Methodological Whitepaper for Structure-Based Drug Design

Executive Summary The compound 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) represents a highly versatile and chemically significant heterocyclic building block. Characterized by a bicyclic benzene-pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) represents a highly versatile and chemically significant heterocyclic building block. Characterized by a bicyclic benzene-pyridine fused ring system, the quinoline core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of novel anticancer and antimicrobial therapeutics[1].

To effectively leverage this scaffold in Structure-Based Drug Design (SBDD), a rigorous understanding of its three-dimensional molecular geometry, electrostatic potential, and intermolecular packing is required. This whitepaper provides an in-depth, self-validating technical guide to the single-crystal X-ray diffraction (SC-XRD) analysis of 4-Chloro-6-fluoroquinoline-3-carboxamide. By mapping the exact spatial orientation of its functional groups, researchers can accurately predict pharmacophore interactions, optimizing downstream in silico docking and lead optimization workflows.

Molecular Anatomy & Pharmacophore Profile

The pharmacological versatility of 4-Chloro-6-fluoroquinoline-3-carboxamide stems from its distinct functionalization, which dictates its crystal packing and biological target binding[2]:

  • Quinoline Core: Provides a rigid, planar aromatic system capable of robust π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) in target binding pockets.

  • 4-Chloro & 6-Fluoro Substituents: These halogens significantly modulate the lipophilicity and metabolic stability of the molecule. Crystallographically, they participate in highly directional halogen bonding (e.g., C−Cl⋯O or C−F⋯H ), which dictates the secondary coordination sphere in the solid state.

  • 3-Carboxamide Group: Acts as both a strong hydrogen bond donor ( −NH2​ ) and acceptor ( −C=O ). In the crystal lattice, carboxamides typically form highly stable, self-complementary R22​(8) hydrogen-bonded dimers, a critical motif to account for when designing competitive inhibitors.

Crystallization Strategy & Polymorph Screening

Obtaining a diffraction-quality single crystal is the most critical bottleneck in SC-XRD. The methodology below outlines a rational, causality-driven approach to crystallizing 4-Chloro-6-fluoroquinoline-3-carboxamide.

Experimental Protocol: Vapor Diffusion Method

Causality: The carboxamide group strongly drives rapid, uncontrolled precipitation via hydrogen bonding if the solvent evaporates too quickly. Vapor diffusion allows for a slow, thermodynamically controlled reduction in solubility, yielding macroscopic, defect-free single crystals rather than microcrystalline powders.

  • Dissolution: Dissolve 50 mg of the compound in 2 mL of a polar aprotic solvent (e.g., Dimethylformamide, DMF) to disrupt intermolecular hydrogen bonds.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean inner vial. Validation: The solution must be optically clear; any particulate matter will act as premature nucleation sites, leading to twinning.

  • Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing 10 mL of an anti-solvent (e.g., distilled water or diethyl ether).

  • Incubation: Seal the outer vial and incubate at a stable 20°C for 7–14 days.

  • Validation: Harvest when block-like or needle-like crystals emerge. A suitable crystal must exhibit uniform extinction (birefringence) when rotated under a polarized light microscope, confirming a single, continuous crystal lattice.

Crystallization Start 4-Chloro-6-fluoroquinoline- 3-carboxamide Powder Solvent Solvent Selection (Polar Aprotic vs. Protic) Start->Solvent Vapor Vapor Diffusion (e.g., DMF/Water) Solvent->Vapor Evap Slow Evaporation (e.g., Methanol) Solvent->Evap Cooling Slow Cooling (e.g., Acetonitrile) Solvent->Cooling Harvest Crystal Harvesting & Microscopic Inspection Vapor->Harvest Evap->Harvest Cooling->Harvest Mounting Cryo-loop Mounting (Paratone-N oil) Harvest->Mounting Suitable Single Crystal

Workflow for crystallization and polymorph screening of the quinoline derivative.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

The structural determination must follow a rigorous, self-validating pipeline to ensure the resulting atomic coordinates are trustworthy for computational drug design[3].

Data Collection & Processing
  • Mounting & Cryocooling: Mount a crystal (dimensions ≈0.2×0.2×0.1 mm) on a MiTeGen loop using Paratone-N oil. Immediately flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream.

    • Causality: Cryocooling minimizes thermal atomic vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and allowing for the precise localization of the light hydrogen atoms on the carboxamide group.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Mo K α ( λ=0.71073 Å) or Cu K α source and a photon-counting detector.

  • Integration & Scaling: Integrate the raw frame data. Apply a multi-scan absorption correction (e.g., SADABS). Validation: The internal merging R-factor ( Rint​ ) must be <0.05 , proving the dataset's internal consistency.

Structure Solution & Refinement Logic
  • Solution: Solve the phase problem using dual-space or direct methods via SHELXT. This generates the initial heavy-atom framework (C, N, O, F, Cl).

  • Refinement: Perform full-matrix least-squares refinement on F2 using the engine[3], operated through the graphical user interface[4].

  • Anisotropic Modeling: Refine all non-hydrogen atoms anisotropically (represented as thermal ellipsoids).

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model (HFIX commands in SHELXL), except for the −NH2​ protons, which should ideally be located from the difference Fourier map to accurately determine hydrogen-bonding geometry.

XRD_Logic Data Raw Diffraction Data (Frames) Integration Data Integration & Scaling Data->Integration Solution Structure Solution (SHELXT) Integration->Solution .hkl & .ins files Refinement Least-Squares Refinement (SHELXL / OLEX2) Solution->Refinement Initial Model Refinement->Refinement Anisotropic Displacement Validation Validation (CheckCIF) Refinement->Validation R1 < 0.05, wR2 < 0.15 Validation->Refinement Fix Errors Final Final CIF & Structural Model Validation->Final No A/B Alerts

SC-XRD data processing, structure solution, and refinement logic pipeline.

Crystallographic Data & Structural Refinement

To ensure trustworthiness, the refinement must be statistically validated. Below is a summary table of the target crystallographic parameters indicative of a successful, high-quality structure determination for a compound of formula C10​H6​ClFN2​O .

Table 1: Target Crystallographic Parameters and Refinement Metrics

ParameterValue / Target MetricCausality / Significance
Chemical Formula C10​H6​ClFN2​O Confirms synthetic identity.
Formula Weight 224.62 g/mol Used for density calculations.
Temperature 100(2) KSuppresses dynamic disorder.
Wavelength 0.71073 Å (Mo K α )Standard for small organic molecules.
Crystal System Monoclinic (Expected)Typical for planar heterocyclic aromatics.
Space Group P21​/c (Expected)Centrosymmetric; accommodates dimer packing.
Z 4Molecules per unit cell.
Goodness-of-fit (GooF) on F2 ≈1.00−1.05 Validates that the model accurately represents the data.
Final R indices [I>2σ(I)] R1​<0.05 , wR2​<0.15 Self-Validation: R1​ under 5% proves the atomic model is highly reliable and free of major errors[3].
Largest diff. peak and hole <0.5 and >−0.5 e⋅A˚−3 Confirms no missing atoms or unmodeled solvent.

Implications for Structure-Based Drug Design (SBDD)

The high-resolution structural data extracted from the CIF (Crystallographic Information File) serves as the foundational architecture for rational drug design targeting kinases, topoisomerases, or antimicrobial targets[5].

  • Conformational Analysis: The crystal structure reveals the exact torsion angle between the carboxamide group and the quinoline plane. This dihedral angle is critical for configuring the molecule prior to in silico docking simulations.

  • Halogen Bonding Vectors: The precise spatial coordinates of the 4-Chloro and 6-Fluoro atoms allow computational chemists to map σ -hole interactions. If a target protein features a nucleophilic residue (e.g., a backbone carbonyl) in the binding pocket, the C-Cl vector can be aligned to exploit this specific halogen bond, drastically increasing binding affinity.

SBDD Crystal High-Resolution Crystal Structure Pharmacophore Pharmacophore Mapping (H-bonds, Halogen bonds) Crystal->Pharmacophore Docking In Silico Docking (Target Protein) Pharmacophore->Docking Optimization Lead Optimization (Substituent tweaking) Docking->Optimization Synthesis Synthesis of Novel Analogs Optimization->Synthesis Synthesis->Crystal Iterative Feedback

Iterative Structure-Based Drug Design (SBDD) utilizing crystallographic data.

References

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, Taylor & Francis. Available at:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, Elsevier. Available at:[Link]

  • Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, IUCr Journals. Available at:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, IUCr Journals. Available at:[Link]

Sources

Foundational

In Vitro Biological Activity of 4-Chloro-6-fluoroquinoline-3-carboxamide: A Privileged Scaffold in Kinase Inhibition and Antimicrobial Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary In contemporary medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

In contemporary medicinal chemistry, the quinoline core represents one of the most versatile and biologically active heterocycles. Specifically, 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) has emerged as a critical "privileged scaffold" and pro-pharmacophore[1]. While the parent compound exhibits baseline binding affinities, its true value lies in its structural pre-organization, which allows for the rapid generation of highly potent in vitro biological agents, most notably Ataxia Telangiectasia Mutated (ATM) kinase inhibitors , Epidermal Growth Factor Receptor (EGFR) inhibitors , and antimicrobial agents [2][3][4].

This technical guide synthesizes the mechanistic rationale behind the scaffold's design, presents quantitative in vitro activity profiles of its derivatives, and outlines self-validating experimental protocols for evaluating these compounds in preclinical settings.

Mechanistic Grounding: The Structural Rationale

As a Senior Application Scientist evaluating structure-activity relationships (SAR), it is crucial to understand the causality behind the specific substitution pattern of 4-chloro-6-fluoroquinoline-3-carboxamide:

  • The Quinoline Core: The bicyclic aromatic system acts as an ATP-competitive hinge binder. It inserts deeply into the hydrophobic ATP-binding pocket of various kinases[5].

  • 6-Fluoro Substitution: The introduction of fluorine at the C6 position serves a dual purpose. First, it significantly enhances the lipophilicity and metabolic stability of the molecule. Second, the strong electron-withdrawing nature of fluorine modulates the pKa of the quinoline nitrogen, optimizing its hydrogen-bonding interaction with the kinase hinge region[2].

  • 3-Carboxamide Group: This moiety acts as a critical bidentate hydrogen bond donor/acceptor. In ATM kinase and EGFR targets, the carboxamide group anchors the molecule to the kinase domain, ensuring high residence time and target selectivity[3][4].

  • 4-Chloro Handle (The Activation Site): The C4-chlorine is a highly reactive electrophilic center. It undergoes rapid Nucleophilic Aromatic Substitution ( SN​Ar ) with various amines and anilines to yield 4-amino or 4-anilinoquinoline-3-carboxamides[2]. It is these functionalized derivatives that exhibit profound in vitro biological activity.

Fig 1. ATM Kinase signaling in the DNA Damage Response (DDR) pathway and site of inhibition.

In Vitro Biological Activity Profiles

Derivatives synthesized directly from 4-chloro-6-fluoroquinoline-3-carboxamide demonstrate remarkable polypharmacology. By modifying the C4 position, researchers have directed the scaffold's biological activity toward distinct therapeutic targets.

ATM Kinase Inhibition (Oncology)

ATM kinase is a primary mediator of the DNA Damage Response (DDR) pathway. Cancer cells often exploit this pathway to survive DNA-damaging therapeutics (e.g., radiation, irinotecan). 4-aminoquinoline-3-carboxamide derivatives have been identified as highly potent, selective ATM inhibitors, sensitizing colorectal and breast cancer cells to apoptosis[3][6].

EGFR Tyrosine Kinase Inhibition (Oncology)

When the C4-chloro group is displaced by anilines, the resulting 4-anilinoquinoline-3-carboxamides act as potent intracellular inhibitors of EGFR. These compounds block tumor cell proliferation in breast cancer (MCF-7) and epidermoid carcinoma (A431) cell lines by competing with ATP[4].

Antimicrobial Activity

The fluoroquinolone-like backbone allows these derivatives to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication. This makes the scaffold a valuable starting point for combating resistant bacterial strains[1].

Quantitative Data Summary
Target Enzyme / PathwayDerivative ClassCell Line / OrganismIn Vitro Potency ( IC50​ / MIC)Primary Mechanism of Action
ATM Kinase 4-Aminoquinoline-3-carboxamidesRecombinant ATM / HCT116 1.0 nM−10 nM ATP-competitive hinge binding[6]
EGFR TK 4-Anilinoquinoline-3-carboxamidesMCF-7 / A431 Intracellular kinase domain inhibition[4]
DNA Gyrase 6-Fluoroquinoline analogsE. coli / S. aureus Topoisomerase IV / Gyrase inhibition[1]

Validated Experimental Protocols

To ensure scientific integrity and trustworthiness, the biological activity of these compounds must be evaluated using self-validating assay systems. Below are the gold-standard, step-by-step methodologies for characterizing quinoline-3-carboxamide derivatives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: TR-FRET is prioritized over standard fluorescence assays because the time-delayed readout eliminates interference from the intrinsic auto-fluorescence often exhibited by highly conjugated quinoline aromatic systems.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a master mix containing recombinant human ATM kinase (or EGFR), ATP at its Michaelis constant ( Km​ ), and a biotinylated peptide substrate (e.g., p53-derived peptide for ATM) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35).

  • Compound Dilution: Serially dilute the quinoline-3-carboxamide derivatives in 100% DMSO. Transfer to a 384-well low-volume microplate to achieve a final DMSO concentration of ≤1% . Include Ku-60019 as a positive control for ATM, or Erlotinib for EGFR.

  • Incubation: Add the kinase/substrate master mix to the compounds. Incubate at room temperature for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for 60 minutes at 25°C.

  • Detection: Terminate the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ ), a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model based on the 665 nm / 615 nm emission ratio.

Fig 2. Standard in vitro high-throughput screening workflow for kinase inhibitor evaluation.

Protocol B: Cell Viability & Synthetic Lethality Assay (CellTiter-Glo)

Rationale: To prove that ATM inhibition by quinoline derivatives is effectively sensitizing cancer cells, assays should compare PTEN-negative (e.g., MDA-MB-468) versus PTEN-positive (e.g., MDA-MB-231) cell lines. PTEN-deficient cells exhibit higher basal DNA stress and are inherently more sensitive to DDR pathway inhibition[7].

Step-by-Step Workflow:

  • Cell Seeding: Seed MDA-MB-468 and MDA-MB-231 cells at 2,000 cells/well in opaque 96-well plates. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Treatment: Treat cells with a dose-response gradient of the quinoline derivative (0.1 nM to 100 µM). For synergy studies, co-administer a sub-lethal dose of a DNA-damaging agent (e.g., Irinotecan).

  • Incubation: Incubate for 72 hours.

  • Luminescence Readout: Add CellTiter-Glo reagent (Promega) in a 1:1 volume ratio to lyse cells and generate a luminescent signal proportional to the ATP present (indicating metabolically active cells).

  • Analysis: Measure luminescence and plot cell viability as a percentage of the DMSO vehicle control to determine the GI50​ (Growth Inhibition 50%).

Conclusion

4-Chloro-6-fluoroquinoline-3-carboxamide is a highly modular, privileged scaffold that serves as the foundation for discovering next-generation therapeutics. By leveraging the reactivity of the C4-chloro position and the stabilizing effects of the 6-fluoro and 3-carboxamide groups, researchers can engineer highly selective inhibitors targeting critical pathways in oncology and infectious diseases. Rigorous in vitro validation using TR-FRET and targeted cell viability assays ensures that these derivatives meet the stringent criteria required for preclinical advancement.

References

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase PubMed (National Institutes of Health) URL:[Link]

  • Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Molecular design and synthesis of certain new quinoline derivatives having potential anticancer activity PubMed (National Institutes of Health) URL: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase PubMed (National Institutes of Health) URL:[Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway of 4-Chloro-6-fluoroquinoline-3-carboxamide

Application Note: Scalable Synthesis Pathway of 4-Chloro-6-fluoroquinoline-3-carboxamide for Drug Discovery Applications Document ID: AN-2026-03-851973 Target Audience: Synthetic Chemists, Medicinal Chemists, and Process...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis Pathway of 4-Chloro-6-fluoroquinoline-3-carboxamide for Drug Discovery Applications

Document ID: AN-2026-03-851973 Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Compound Identifiers: 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS: 851973-26-7)[1][2].

Introduction & Strategic Rationale

4-Chloro-6-fluoroquinoline-3-carboxamide is a highly versatile bicyclic heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the development of novel antimicrobial agents and targeted anticancer therapeutics[1][3]. The presence of the C-4 chlorine atom provides an optimal electrophilic center for downstream functionalization (e.g., via S_NAr reactions with various amines), while the C-6 fluorine atom enhances metabolic stability and lipophilicity[3].

As a Senior Application Scientist, I have structured this protocol to optimize both yield and purity by leveraging a modified Gould-Jacobs cyclization followed by a highly efficient, dual-purpose chlorination/activation step[3]. This pathway minimizes intermediate isolation and maximizes atom economy.

Mechanistic Pathway Visualization

SynthesisPathway N1 4-Fluoroaniline + EMME N2 Anilinomethylenemalonate (Condensation Intermediate) N1->N2 110°C, -EtOH N3 Thermal Cyclization (250°C, Dowtherm A) N2->N3 N4 Ethyl 4-hydroxy-6-fluoroquinoline -3-carboxylate N3->N4 Gould-Jacobs N5 Saponification (NaOH, H2O/EtOH) N4->N5 N6 4-Hydroxy-6-fluoroquinoline -3-carboxylic acid N5->N6 Acidification (HCl) N7 Dual Chlorination & Activation (POCl3, Reflux) N6->N7 N8 4-Chloro-6-fluoroquinoline -3-carbonyl chloride N7->N8 -HCl, -PO2Cl N9 Amidation (NH3 / THF, 0°C) N8->N9 N10 4-Chloro-6-fluoroquinoline -3-carboxamide N9->N10 0°C to RT

Fig 1: Step-by-step synthetic workflow from 4-fluoroaniline to the final carboxamide.

Experimental Protocols & Causality

The synthesis is divided into two self-validating phases. Every step is designed so that the success of the reaction can be visually or analytically confirmed before proceeding.

Phase 1: Construction of the Quinoline Core (Gould-Jacobs Approach)

Objective: Synthesize 4-hydroxy-6-fluoroquinoline-3-carboxylic acid.

  • Step 1.1: Condensation

    • Procedure: Combine equimolar amounts of 4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME) in a reaction vessel equipped with a distillation apparatus. Heat the mixture to 110–120°C for 2 hours.

    • Causality & Validation: Heating drives the condensation, expelling ethanol as a byproduct. The distillation of ethanol serves as a self-validating metric for reaction progress. The resulting intermediate is diethyl 2-[(4-fluorophenylamino)methylene]malonate.

  • Step 1.2: Thermal Cyclization

    • Procedure: Heat a volume of Dowtherm A (or diphenyl ether) to 250°C. Slowly add the condensation intermediate from Step 1.1 dropwise to the boiling solvent. Maintain reflux for 1 hour, then cool to room temperature. Dilute with hexanes to precipitate the product. Filter and wash.

    • Causality & Validation: The extreme heat triggers an intramolecular Friedel-Crafts-type acylation, closing the pyridine ring to form ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate[3][4]. The product precipitates upon the addition of non-polar solvents, allowing for easy isolation. Analytical validation: Mass spectrum EI m/z = 235 (M+)[4].

  • Step 1.3: Saponification

    • Procedure: Suspend the ester in a 10% aqueous NaOH solution with a small amount of ethanol to aid solubility. Reflux for 2 hours. Cool the mixture and carefully acidify with concentrated HCl to pH 2.

    • Causality & Validation: Base-catalyzed hydrolysis cleaves the ethyl ester. Acidification protonates the resulting carboxylate, causing the highly insoluble 4-hydroxy-6-fluoroquinoline-3-carboxylic acid to crash out of solution. Filter and dry thoroughly. Analytical validation: Mass spectrum EI m/z = 207 (M+)[4].

Phase 2: Dual Activation and Amidation

Objective: Introduce the C-4 chlorine and the C-3 carboxamide functional groups.

  • Step 2.1: Chlorination and Acid Chloride Formation

    • Procedure: Suspend the thoroughly dried 4-hydroxy-6-fluoroquinoline-3-carboxylic acid in neat phosphorus oxychloride (POCl₃) (approx. 5-10 equivalents). Heat to reflux (105°C) for 3-4 hours under an inert atmosphere.

    • Causality & Validation: POCl₃ serves a dual purpose here, which is critical for atom economy. It converts the C-4 hydroxyl group (existing in tautomeric equilibrium with the quinolone form) into a reactive C-4 chloride via a Vilsmeier-type intermediate, while simultaneously converting the C-3 carboxylic acid into an acid chloride[3]. Validation: The heterogeneous suspension will become a clear, homogeneous solution as the highly soluble acid chloride forms.

    • Critical Isolation: Distill off the excess POCl₃ under reduced pressure to yield the crude 4-chloro-6-fluoroquinoline-3-carbonyl chloride as a solid residue. Do not quench with water at this stage.

  • Step 2.2: Amidation

    • Procedure: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). In a separate flask, prepare a highly concentrated aqueous ammonia solution (or bubble dry NH₃ gas into THF) and cool to 0°C. Slowly add the acid chloride solution dropwise to the ammonia solution under vigorous stirring.

    • Causality & Validation: The highly electrophilic acid chloride reacts instantaneously with ammonia to form the stable carboxamide[3]. The low temperature prevents unwanted side reactions or hydrolysis of the C-4 chloride.

  • Step 2.3: Workup and Isolation

    • Procedure: Allow the reaction to warm to room temperature. Concentrate the mixture under reduced pressure to remove the organic solvent. Suspend the residue in cold water to dissolve the ammonium chloride byproduct. Filter the remaining solid, wash with cold water, and dry under vacuum at 60°C.

    • Validation: The final product is isolated as a solid. Analytical validation: Mass spectrum EI m/z = 224 (M+)[4].

Quantitative Analytical Data Summary

To ensure rigorous quality control, the following table summarizes the expected physical and analytical properties of the key intermediates and the final product, baseline-grounded against established patent literature[4].

Compound NameRole in SynthesisMolecular Weight ( g/mol )Mass Spec (EI m/z)Typical Yield (%)
Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylateCyclized Intermediate235.21235 (M+)[4]75 - 85%
4-Hydroxy-6-fluoroquinoline-3-carboxylic acidHydrolyzed Precursor207.16207 (M+)[4]90 - 95%
4-Chloro-6-fluoroquinoline-3-carboxamide Final Product 224.62 [2][5]224 (M+) [4]70 - 80%

Laboratory Safety & EHS Protocols

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water to evolve hydrogen chloride gas. All operations involving POCl₃ (Phase 2) must be conducted in a certified fume hood. Distillation of excess POCl₃ must be done using a cold trap, and the distillate must be quenched slowly by adding it dropwise to a large volume of ice-cold alkaline water.

  • Thermal Hazards: The Gould-Jacobs cyclization requires temperatures around 250°C. Ensure the heating mantle and glassware are rated for high-temperature operations. Dowtherm A has a strong odor and should only be handled under adequate exhaust ventilation.

References

  • Google Patents.US20050182259A1 - Novel process for preparing 3-fluoroquinolines.

Sources

Application

1H and 13C NMR spectroscopy characterization of 4-Chloro-6-fluoroquinoline-3-carboxamide

Application Note: High-Resolution 1H and 13C NMR Characterization of 4-Chloro-6-fluoroquinoline-3-carboxamide Executive Summary & Rationale 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution 1H and 13C NMR Characterization of 4-Chloro-6-fluoroquinoline-3-carboxamide

Executive Summary & Rationale

4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) is a highly functionalized bicyclic scaffold widely utilized in medicinal chemistry, particularly as a key intermediate in the development of novel antimicrobial agents and kinase inhibitors[1]. Accurate structural characterization of this intermediate is critical for downstream synthetic success. However, the presence of the 19 F atom introduces complex heteronuclear spin-spin coupling networks, while the planar quinoline core is prone to concentration-dependent chemical shift variations due to intermolecular self-association[2].

This application note provides a robust, self-validating protocol for the unambiguous 1 H and 13 C NMR assignment of this molecule, detailing the causality behind experimental choices to ensure absolute data integrity.

Mechanistic Insights into Fluoroquinoline NMR

The 100% natural abundance and spin-1/2 nature of the 19 F nucleus profoundly impact the NMR spectra of fluorinated quinolines. In the 13 C domain, the 19 F atom splits the carbon signals based on their spatial proximity. The directly bonded carbon (C-6) exhibits a massive doublet ( 1JCF​≈248 Hz), while the ortho (C-5, C-7) and meta (C-8) carbons show predictable signal attenuations ( 2JCF​≈25 Hz and 3JCF​≈9 Hz, respectively)[3]. This predictable attenuation of the J -coupling constant relative to bond distance serves as a primary diagnostic tool for assigning the quinoline core[4].

Experimental Workflow

NMR_Workflow Prep Sample Preparation (DMSO-d6, 10 mg) Acq1D 1D NMR Acquisition (1H, 13C, 19F) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Proc Spectral Processing (FT, Phase/Baseline Corr.) Acq1D->Proc Acq2D->Proc Assign Signal Assignment & Multiplet Analysis Proc->Assign Valid Self-Validation (Cross-referencing J-couplings) Assign->Valid

Figure 1: Comprehensive NMR characterization and self-validation workflow.

Step-by-Step Methodology & Causality

Sample Preparation
  • Weighing : Accurately weigh 10.0 mg of 4-Chloro-6-fluoroquinoline-3-carboxamide. Causality: Maintaining a standardized concentration (~75 mM) is critical because fluoroquinolones exhibit extensive self-association (π-π stacking), which causes concentration-dependent chemical shift drifting, particularly for aromatic protons[2].

  • Solvation : Dissolve the analyte in 0.6 mL of DMSO- d6​ (containing 0.03% v/v TMS). Causality: DMSO- d6​ is chosen over CDCl 3​ because the highly polar primary carboxamide group drastically reduces solubility in non-polar solvents. Furthermore, DMSO disrupts intermolecular hydrogen bonding, yielding sharper, better-resolved resonance peaks.

  • Transfer : Transfer the homogenous solution to a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Instrument Setup & Data Acquisition
  • Hardware : 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm multinuclear broadband probe (BBFO) and z-gradients.

  • 1 H NMR (400 MHz) :

    • Parameters: 16 scans, 2.0 s relaxation delay (D1), spectral width of 15 ppm.

    • Causality: A 15 ppm spectral width ensures the downfield carboxamide protons (which can shift significantly based on hydrogen bonding) are fully captured without fold-over artifacts. Because the amide nitrogen ( 14 N) is a quadrupolar nucleus, it induces rapid relaxation of the attached protons, often broadening the NH 2​ signals.

  • 13 C NMR (100 MHz) :

    • Parameters: 1024 to 4096 scans, 2.0 s D1, power-gated 1 H decoupling (WALTZ-16).

    • Causality: The massive 1JCF​ coupling splits the C-6 signal, halving its intensity. Combined with the lack of Nuclear Overhauser Effect (NOE) for quaternary carbons (C-2, C-3, C-4, C-6), a high number of scans is mandatory to achieve an acceptable signal-to-noise ratio.

Data Presentation: Expected NMR Assignments

Chemical shifts are referenced to the residual DMSO pentet (2.50 ppm) for 1 H and septet (39.52 ppm) for 13 C.

Table 1: 1 H NMR Data for 4-Chloro-6-fluoroquinoline-3-carboxamide | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( J in Hz) | Integration | | :--- | :--- | :--- | :--- | :--- | | H-2 | 8.85 – 8.95 | s | - | 1H | | H-5 | 7.90 – 8.05 | dd | 3JHF​≈9.2 , 4JHH​≈2.8 | 1H | | H-7 | 7.75 – 7.85 | ddd | 3JHH​≈9.2 , 3JHF​≈8.5 , 4JHH​≈2.8 | 1H | | H-8 | 8.10 – 8.20 | dd | 3JHH​≈9.2 , 4JHF​≈5.5 | 1H | | NH 2​ | 7.80, 8.15 | br s | - | 2H |

Table 2: 13 C NMR Data for 4-Chloro-6-fluoroquinoline-3-carboxamide | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( J in Hz) | Diagnostic Assignment Notes | | :--- | :--- | :--- | :--- | :--- | | C-2 | 149.5 | s | - | Highly deshielded, adjacent to N | | C-3 | 125.0 | s | - | Quaternary, α to carbonyl | | C-4 | 140.2 | d | 4JCF​≈5.0 | C-Cl bond | | C-4a | 126.5 | d | 4JCF​≈2.0 | Bridgehead carbon | | C-5 | 110.5 | d | 2JCF​≈24.5 | Ortho to F | | C-6 | 160.8 | d | 1JCF​≈248.0 | Directly bonded to F | | C-7 | 121.2 | d | 2JCF​≈25.5 | Ortho to F | | C-8 | 132.4 | d | 3JCF​≈9.0 | Meta to F | | C-8a | 146.7 | s | - | Bridgehead carbon | | C=O | 166.3 | s | - | Amide carbonyl |

The Self-Validating System: 2D NMR Cross-Verification

A robust protocol cannot rely solely on 1D chemical shifts. To create a self-validating system, 2D NMR experiments must be employed to lock in the assignments:

  • HSQC (Heteronuclear Single Quantum Coherence) : Validates the 1 H assignments by linking them to their directly attached carbons. For instance, the ambiguous assignment between H-5 and H-7 is instantly resolved by their correlation to C-5 and C-7, which are easily distinguished in the 13 C spectrum by their respective 2JCF​ chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Serves as the ultimate structural proof. The C-3 quaternary carbon ( 125 ppm) will show a strong 3JCH​ correlation to the H-2 proton. Simultaneously, the carboxamide carbonyl ( 166 ppm) will correlate with the NH 2​ protons, definitively proving the regiochemistry of the substitution.

Sources

Method

Using 4-Chloro-6-fluoroquinoline-3-carboxamide as a kinase inhibitor in assays

Application Note: Utilizing 4-Chloro-6-fluoroquinoline-3-carboxamide Scaffolds in Receptor Tyrosine Kinase (RTK) Assays Mechanistic Rationale & Structural Causality The compound 4-Chloro-6-fluoroquinoline-3-carboxamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Chloro-6-fluoroquinoline-3-carboxamide Scaffolds in Receptor Tyrosine Kinase (RTK) Assays

Mechanistic Rationale & Structural Causality

The compound 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7, MW: 224.62 g/mol ) is a highly versatile synthetic building block widely utilized in the development of targeted anticancer therapeutics[1]. In modern drug discovery, the quinoline scaffold serves as a privileged structure for designing ATP-competitive protein kinase inhibitors, particularly against Receptor Tyrosine Kinases (RTKs) such as VEGFR-2, c-Met, and CSF-1R[2].

The structural logic behind utilizing this specific scaffold in kinase assays is rooted in precise Structure-Activity Relationships (SAR):

  • The 3-Carboxamide Group: Acts as a critical dual hydrogen-bond donor/acceptor. In the highly conserved ATP-binding pocket of kinases, this moiety interacts directly with the hinge region backbone (e.g., Cys919 in VEGFR-2), anchoring the inhibitor in place[2].

  • The 6-Fluoro Substitution: The introduction of a fluorine atom at the 6-position enhances the compound's lipophilicity and membrane permeability while simultaneously blocking cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic profile[3].

  • The 4-Chloro Leaving Group: In synthetic workflows, the 4-chloro position acts as an optimal site for Nucleophilic Aromatic Substitution ( SN​Ar ). Researchers routinely displace this chlorine with various anilines or phenoxy groups to create deep-pocket binding derivatives that confer exceptional kinase selectivity (e.g., sub-nanomolar c-Met inhibitors)[4].

When functionalized and introduced into biological systems, these quinoline derivatives effectively block RTK auto-phosphorylation, subsequently starving tumors of the PI3K/AKT and RAS/MAPK survival signals[5].

Pathway Inhibitor 4-Chloro-6-fluoroquinoline- 3-carboxamide Scaffold VEGFR2 VEGFR2 / c-Met RTKs Inhibitor->VEGFR2 ATP-competitive inhibition PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation MAPK RAS / MAPK Pathway VEGFR2->MAPK Phosphorylation Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Survival Signals MAPK->Proliferation Growth Signals

Figure 1: RTK signaling blockade by quinoline-3-carboxamide derivatives.

Quantitative Target Profiling

When evaluating libraries derived from the 4-Chloro-6-fluoroquinoline-3-carboxamide scaffold, researchers typically benchmark against a panel of angiogenesis and proliferation-driving kinases. The table below summarizes the expected quantitative inhibition profiles based on validated structural analogs[2],[4].

Target KinaseCellular FunctionTypical IC₅₀ Range (Functionalized Analogs)Clinical Benchmark Example
VEGFR-2 Angiogenesis, endothelial cell migration0.03 nM – 15.0 nM[5]
c-Met Tumor invasion, metastasis, survival1.0 nM – 25.0 nM[2]
CSF-1R Macrophage modulation, tumor microenvironment19.0 nM – 50.0 nMExperimental Quinoline-3-carboxamides[2]
Src Cell adhesion, proliferation35.0 nM – 1.3 µMBosutinib analogs[2]

Experimental Workflows: Biochemical Kinase Assays

To accurately determine the potency ( IC50​ ) of synthesized 4-Chloro-6-fluoroquinoline-3-carboxamide derivatives, a Luminescent ATP-Depletion Assay (e.g., Kinase-Glo®) is the industry standard. This method measures the amount of ATP remaining in solution following a kinase reaction; the luminescence signal is directly proportional to the residual ATP and, consequently, inversely proportional to kinase activity.

Workflow Step1 Compound Preparation Step2 Kinase Reaction Step1->Step2 Step3 Incubation (60 min) Step2->Step3 Step4 Detection Reagent Step3->Step4 Step5 Luminescence Readout Step4->Step5

Figure 2: Step-by-step biochemical kinase assay workflow.

Step-by-Step Protocol: VEGFR-2 Inhibition Assay

A. Reagent Preparation

  • Assay Buffer: Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Causality Note: DTT prevents the oxidation of critical cysteine residues in the kinase domain, while Brij-35 prevents non-specific binding of the highly lipophilic quinoline compounds to the plastic microplate walls.

  • Enzyme Solution: Dilute recombinant human VEGFR-2 kinase domain to a 2X working concentration (e.g., 2 nM) in the Assay Buffer.

  • ATP/Substrate Mix: Prepare a solution containing ATP at its apparent Km​ for VEGFR-2 (typically 10 µM) and 0.2 mg/mL Poly(Glu,Tyr) (4:1) substrate. Causality Note: Operating at the ATP Km​ is vital. Using saturating ATP concentrations will artificially outcompete the quinoline derivative, masking its true binding affinity and yielding falsely elevated IC50​ values.

B. Compound Setup & Self-Validating Controls

  • Prepare a 10 mM stock of the quinoline derivative in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the compound into a 384-well solid white microplate.

  • System Validation: Include the following mandatory controls on every plate:

    • 0% Inhibition Control (Vehicle): 100 nL of 100% DMSO.

    • 100% Inhibition Control (Background): 100 nL of 100% DMSO + Assay Buffer (No Enzyme).

    • Positive Control: A known pan-kinase inhibitor like[2] to verify assay sensitivity.

C. Reaction Execution

  • Add 5 µL of the 2X VEGFR-2 Enzyme Solution to the assay wells.

  • Incubate the enzyme-compound mixture for 15 minutes at room temperature. Causality Note: This pre-incubation step allows the quinoline-3-carboxamide to reach binding equilibrium within the ATP pocket before the competitive substrate (ATP) is introduced.

  • Initiate the reaction by adding 5 µL of the 2X ATP/Substrate Mix.

  • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles, seal, and incubate for 60 minutes at room temperature.

D. Detection

  • Add 10 µL of Kinase-Glo® Reagent to all wells. This arrests the kinase reaction and initiates the luciferase-mediated luminescent cascade.

  • Incubate for 10 minutes at room temperature to allow signal stabilization.

  • Read the microplate on a multimode reader using a luminescence detection protocol (integration time: 0.5–1.0 second/well).

Data Interpretation & Quality Control

To ensure the trustworthiness of the generated data, the assay must be statistically validated before calculating inhibitor potency.

1. Z'-Factor Calculation: Evaluate the robustness of the assay using the 0% and 100% inhibition controls.

Z′=1−∣μ0%​−μ100%​∣3(σ0%​+σ100%​)​

A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay suitable for screening quinoline derivatives.

2. IC₅₀ Determination: Normalize the raw luminescence units (RLU) to percent inhibition:

%Inhibition=100×(1−RLU0%​−RLU100%​RLUsample​−RLU100%​​)

Plot the % Inhibition against the log10​ of the compound concentration. Use non-linear regression with a four-parameter logistic (4PL) equation to determine the IC50​ . If the Hill slope significantly deviates from 1.0, investigate potential compound aggregation or non-stoichiometric binding, which can occasionally occur with highly substituted fluoroquinolines.

References

  • Aly, R. M., et al. (2016). "Quinoline-based small molecules as effective protein kinases inhibitors (Review)". Journal of American Science, 12(5), 10-32. Available at:[Link]

  • Moustafa, A., et al. (2024). "An Overview of Quinoline Derivatives as Anti-Cancer Agents". Semantic Scholar. Available at:[Link]

  • Liu, L., et al. (2011). "Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Google Patents. "US20050182259A1 - Novel process for preparing 3-fluoroquinolines".

Sources

Application

Application Note: High-Throughput Cell Viability and Cytotoxicity Profiling of 4-Chloro-6-fluoroquinoline-3-carboxamide Derivatives

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Executive Summary & Scientific Rationale 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) is a synthetic bicyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals.

Executive Summary & Scientific Rationale

4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) is a synthetic bicyclic compound characterized by a benzene ring fused to a pyridine ring, featuring specific halogenations (chloro at C4, fluoro at C6) and a carboxamide group at C3[1]. This specific structural arrangement makes it a highly versatile and privileged scaffold in medicinal chemistry, frequently utilized as a lead structure for developing novel anticancer and antimicrobial therapeutics[1][2].

Quinoline derivatives exert their potent antiproliferative activities through diverse mechanisms, including the inhibition of tubulin polymerization, targeted kinase inhibition (e.g., B-RAF/C-RAF), and the induction of intracellular reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis[3][4][5].

The Causality of Assay Selection: Why ATP Luminescence?

When profiling redox-active or ROS-generating compounds like quinoline derivatives, the choice of viability assay is critical. These compounds frequently disrupt mitochondrial membrane potential ( ΔΨm​ ) and alter intracellular glutathione (GSH) levels[5].

  • The Flaw of Tetrazolium Assays (MTT/MTS): Traditional colorimetric assays rely on the reduction of tetrazolium salts by mitochondrial dehydrogenases[6]. Because quinoline derivatives directly impact mitochondrial oxidative stress, they can cause artificial spikes or drops in reductase activity. This redox interference uncouples the absorbance signal from true cell viability, leading to false-positive or false-negative IC 50​ values.

  • The ATP Advantage: To establish a self-validating and trustworthy protocol, we mandate the use of an ATP-based luminescent assay (e.g., CellTiter-Glo®). ATP is the universal energy currency of living cells; when cells lose membrane integrity and undergo apoptosis, endogenous ATPases rapidly deplete cytoplasmic ATP[6][7]. By lysing the cells and using a recombinant firefly luciferase reaction to measure ATP, this method bypasses mitochondrial redox liabilities, offering a direct, highly sensitive, and homogeneous readout of metabolically active cells[8][9].

Mechanism Q 4-Chloro-6-fluoroquinoline -3-carboxamide K Kinase / Tubulin Inhibition Q->K R Intracellular ROS Generation Q->R C Apoptosis & Cell Death K->C M Mitochondrial Dysfunction R->M AA AA M->AA A Intracellular ATP Depletion AA->C

Fig 1. Pharmacological mechanism mapping quinoline-induced ROS and ATP depletion to apoptosis.

Quantitative Assay Parameters

To ensure reproducibility across high-throughput screening (HTS) environments, the quantitative metrics of the ATP luminescence assay are summarized below.

Table 1: Performance Metrics of ATP-Based Luminescence Viability Assays

ParameterSpecification / ValueScientific Implication
Sensitivity Detects < 15 cells/well (384-well)[7]Enables miniaturization and conserves rare primary cancer cells.
Linear Dynamic Range Up to 4–5 logs of ATP concentration[7][9]Allows accurate quantification across a massive gradient of cell death.
Lysis & Shaking Time 2 minutes on an orbital shaker[9][10]Ensures complete release of intracellular ATP and homogeneous mixing.
Signal Stabilization 10 minutes at room temperature[6][10]Quenches endogenous ATPases and stabilizes the luciferase reaction.
Signal Half-Life > 5 hours (Glow-type kinetics)[6][7]Permits batch processing of multiple microplates without signal decay.

Detailed Experimental Protocols

The following self-validating workflow details the preparation, treatment, and quantification of cell viability using 4-Chloro-6-fluoroquinoline-3-carboxamide.

Workflow S1 Cell Seeding (Solid White Plate) S2 Compound Addition (4-C-6-FQC) S1->S2 S3 Incubation (48-72 Hours) S2->S3 S4 Lysis & ATP Reaction (Luciferase Reagent) S3->S4 S5 Signal Stabilization (10 mins, RT) S4->S5 S6 Luminescence Quantification S5->S6

Fig 2. High-throughput ATP-based luminescence cell viability assay workflow.

Protocol A: Compound Preparation and Serial Dilution

4-Chloro-6-fluoroquinoline-3-carboxamide is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO)[1]. To prevent solvent toxicity, the final DMSO concentration in the cell culture must not exceed 0.5% (v/v).

  • Stock Preparation: Dissolve the lyophilized 4-Chloro-6-fluoroquinoline-3-carboxamide powder in 100% sterile, cell-culture grade DMSO to create a 20 mM master stock. Aliquot and store at -20°C.

  • Intermediate Dilution: Prepare a 10-point, 1:2 or 1:3 serial dilution in 100% DMSO.

  • Working Solution: Dilute the DMSO intermediates 1:200 into complete culture medium to create 2X working solutions (this ensures a final DMSO concentration of 0.5% when added 1:1 to the cells).

Table 2: 10-Point Serial Dilution Matrix (1:3 Scheme)

Well PositionConcentration in DMSO (1000X)Concentration in Media (2X)Final Assay Concentration (1X)
120 mM40 µM20 µM
26.66 mM13.3 µM6.66 µM
32.22 mM4.44 µM2.22 µM
............
101.01 µM2.02 nM1.01 nM
11 (Vehicle)100% DMSO1% DMSO in Media0.5% DMSO (Control)
12 (Blank)N/AMedia OnlyBackground Control
Protocol B: Cell Seeding
  • Harvest target cancer cells (e.g., MCF-7, MDA-MB-231, or A549) at 70-80% confluency.

  • Seed cells into a solid white, tissue-culture treated 96-well plate at a density of 5,000 to 15,000 cells/well in 50 µL of complete medium[9][10]. Note: White plates are mandatory for luminescence assays to maximize signal reflection and prevent well-to-well optical crosstalk.

  • Incubate the plates overnight at 37°C, 5% CO 2​ to allow for cell attachment[9].

Protocol C: Compound Treatment & Incubation
  • Add 50 µL of the 2X Working Solutions of 4-Chloro-6-fluoroquinoline-3-carboxamide to the corresponding wells (bringing the total well volume to 100 µL)[6].

  • Include vehicle control wells (0.5% DMSO) and background control wells (media only, no cells)[6][9].

  • Incubate the plates for the desired exposure period (typically 48 to 72 hours) at 37°C, 5% CO 2​ [9].

Protocol D: ATP Luminescence Quantification
  • Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperature gradients across the plate will cause severe edge effects and data skewing[6][10].

  • Reagent Addition: Add 100 µL of RT-equilibrated Luminescent ATP Viability Reagent (e.g., CellTiter-Glo®) directly to each well[6][10]. There is no need to remove the culture medium[7][8].

  • Lysis: Place the plate on an orbital shaker at 300-500 rpm for 2 minutes to induce complete cell lysis and ATP release[6][7][9][10].

  • Stabilization: Incubate the plate stationary at RT for 10 minutes to stabilize the luminescent signal[6][7][9][10].

  • Readout: Measure luminescence using a multi-mode microplate reader (e.g., SpectraMax iD5) with an integration time of 0.5 to 1.0 second per well[9].

  • Data Analysis: Subtract the average background luminescence (media only) from all sample readings[8]. Calculate cell viability as a percentage relative to the vehicle control wells.

References

  • Buy 4-Chloro-6-fluoroquinoline-3-carboxamide (EVT-2822349) | 851973-26-7 Source: EvitaChem URL:1

  • 4-Chloro-6-fluoroquinoline-3-carboxamide|CAS 851973-26-7 Source: BenchChem URL:2

  • ATP Cell Viability Assay Source: Creative Bioarray URL:8

  • CellTiter-Glo® Luminescent Cell Viability Assay Source: Promega Korea URL:7

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer Source: RSC Publishing URL:3

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS Source: Semantic Scholar URL:4

  • Measure cancer cell viability using a homogeneous, stable luminescence assay Source: Molecular Devices URL:9

  • Luminescent ATP Cell Viability Assay Kit II Source: ApexBio URL:10

  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:6

  • Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents Source: PubMed URL:5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Chloro-6-fluoroquinoline-3-carboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals facing bottlenecks in the synthesis of 4-chloro-6-fluoroquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals facing bottlenecks in the synthesis of 4-chloro-6-fluoroquinoline-3-carboxamide. This compound is a critical intermediate in the development of kinase inhibitors and antimicrobial agents.

The standard synthetic route relies on a Gould-Jacobs cyclization followed by sequential halogenation and amidation 1. However, low yields, tar formation, and incomplete conversions are common pitfalls 2. This guide provides a self-validating protocol and a troubleshooting matrix to ensure high-fidelity synthesis.

Mechanistic Overview & Synthetic Workflow

The synthesis begins with the condensation of 4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes thermal cyclization (Gould-Jacobs reaction) to form the quinoline core. Subsequent chlorination at C-4 using phosphorus oxychloride (POCl₃) and amidation of the C-3 ester yields the final carboxamide.

G A 4-Fluoroaniline + EMME B Condensation (120-150°C) A->B C Diethyl 2-(((4-fluorophenyl) amino)methylene)malonate B->C D Gould-Jacobs Cyclization (250°C, Dowtherm A) C->D E Ethyl 6-fluoro-4-hydroxy quinoline-3-carboxylate D->E F Chlorination (POCl3, Reflux) E->F G Ethyl 4-chloro-6-fluoro quinoline-3-carboxylate F->G H Amidation (NH3/MeOH or aq. NH3) G->H I 4-Chloro-6-fluoroquinoline -3-carboxamide H->I

Synthetic workflow of 4-chloro-6-fluoroquinoline-3-carboxamide via Gould-Jacobs route.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, every step in your workflow must act as a self-validating system. Do not proceed to the next step without confirming the In-Process Controls (IPCs).

Protocol A: Condensation and Gould-Jacobs Cyclization
  • Condensation: Slowly add EMME (1.05 eq) to 4-fluoroaniline (1.0 eq) with vigorous stirring. Heat the neat mixture to 140–150°C for 2 hours.

    • Causality: The slight excess of EMME drives the Michael addition-elimination sequence to completion.

    • Validation: TLC (Hexane:EtOAc 3:1) should show complete consumption of the aniline.

  • Cyclization: Dissolve the resulting diethyl 2-(((4-fluorophenyl)amino)methylene)malonate in Dowtherm A (or diphenyl ether) (10 vol). Heat to 240–250°C for 45–60 minutes.

    • Causality: High temperature is strictly required for the intramolecular Friedel-Crafts-type acylation. Prolonged heating causes decarboxylation and tar formation [[2]]().

    • Validation: Cool to room temperature and precipitate with cold petroleum ether. LC-MS must confirm the mass of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate [M+H]⁺ = 236.

Protocol B: Chlorination and Amidation
  • Chlorination: Suspend the hydroxyquinoline in POCl₃ (5-10 eq). Heat to reflux (105°C) for 3 hours 3.

    • Causality: POCl₃ acts as both solvent and reagent, replacing the C-4 hydroxyl group with a chloride via a highly reactive Vilsmeier-type intermediate.

    • Validation: Distill off excess POCl₃ under reduced pressure. Quench the residue in ice water. The product (ethyl 4-chloro-6-fluoroquinoline-3-carboxylate) should precipitate as a solid.

  • Amidation: Dissolve the chloro-ester in dichloromethane. Sparge with anhydrous ammonia gas or add aqueous ammonia (28%). Stir at 25°C for 24–48 hours 3.

    • Causality: The ester at C-3 is sterically hindered and electronically deactivated by the quinoline ring, requiring a large excess of ammonia and extended reaction times.

    • Validation: Filter the resulting precipitate. LC-MS should confirm the final product mass[M+H]⁺ = 225.

Troubleshooting Guide & FAQs

Q1: I am observing a black, tarry substance during the Gould-Jacobs cyclization, and my yield is <20%. How do I fix this? A1: Tar formation is the hallmark of thermal degradation and intermolecular polymerization. This occurs when the reaction time at 250°C exceeds the optimal kinetic window 2.

  • Solution: Monitor the cyclization rigorously via TLC. Alternatively, consider using microwave irradiation (e.g., 250°C for 5-10 minutes), which has been shown to drastically reduce degradation and improve yields compared to conventional heating 4. Eaton's reagent (P₂O₅ in methanesulfonic acid) can also be used as an alternative catalyst for cyclization at lower temperatures, minimizing thermal decomposition 5.

Q2: My chlorination step with POCl₃ yields a mixture of products or incomplete conversion. What is the cause? A2: Incomplete chlorination often stems from residual moisture in the starting material, which hydrolyzes POCl₃, or insufficient reaction time.

  • Solution: Ensure the intermediate is dried under high vacuum at 60°C before chlorination. If the reaction remains sluggish, adding a catalytic amount of N,N-dimethylformamide (DMF) will generate the highly reactive Vilsmeier-Haack reagent in situ, significantly accelerating the C-4 chlorination.

Q3: The final amidation step is extremely slow, and I recover mostly unreacted ester. How can I drive this to completion? A3: Direct amidation of the C-3 ester is notoriously slow due to the low electrophilicity of the carbonyl carbon.

  • Solution: If sparging with ammonia gas fails, perform a two-step sequence: hydrolyze the ester to the carboxylic acid using LiOH or NaOH, and then perform a standard amide coupling using HATU (1-Hydroxy-7-azabenzotriazole) 1 or EDC/HOBt with an amine source (e.g., ammonium chloride and DIPEA). This bypasses the kinetic barrier of direct ester amidation.

Quantitative Data Presentation

The table below summarizes the expected yields and analytical checkpoints for a properly optimized synthesis, alongside the yield impact if common issues are not mitigated.

Reaction StepCommon IssueImpact on YieldAnalytical IPC (In-Process Control)Optimized Target Yield
Condensation Incomplete conversion-10% to -20%TLC (Hexane:EtOAc 3:1)>95%
Gould-Jacobs Cyclization Tar formation / Decarboxylation-40% to -70%LC-MS [M+H]⁺ = 23660–75%
Chlorination Hydrolysis of POCl₃-15% to -30%Quench in water, check precipitate85–90%
Amidation Unreacted C-3 ester-50% to -80%LC-MS [M+H]⁺ = 22570–85%

References

  • Title: Buy 4-Chloro-6-fluoroquinoline-3-carboxamide (EVT-2822349)
  • Title: Troubleshooting unexpected side products in quinolone synthesis Source: Benchchem URL
  • Title: US20050182259A1 - Novel process for preparing 3-fluoroquinolines Source: Google Patents URL
  • Source: Biotage (Ablelab)
  • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI URL

Sources

Optimization

Preventing degradation of 4-Chloro-6-fluoroquinoline-3-carboxamide during storage

Welcome to the Technical Support Center for 4-Chloro-6-fluoroquinoline-3-carboxamide . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Chloro-6-fluoroquinoline-3-carboxamide . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we dissect the exact physicochemical vulnerabilities of this specific quinoline derivative, explain the mechanistic causality behind its degradation, and provide self-validating protocols to ensure your drug development pipeline remains uncompromised.

Part 1: Mechanistic Vulnerabilities (The "Why")

To prevent degradation, you must first understand the structural liabilities of 4-Chloro-6-fluoroquinoline-3-carboxamide (Molecular Weight: ~224.6 g/mol ). This molecule possesses three distinct zones of vulnerability:

  • The C4-Chloro Group (Nucleophilic Aromatic Substitution - SNAr): The nitrogen atom in the quinoline core is highly electronegative, withdrawing electron density and creating a strong partial positive charge at the C2 and C4 positions. The chloro group at C4 acts as an excellent leaving group. In the presence of moisture and basic conditions, nucleophiles (like OH⁻) readily attack the C4 carbon, displacing the chloride ion to form a 4-hydroxy derivative[1].

  • The C3-Carboxamide Group (Hydrolysis): While amides are generally stable, the electron-withdrawing nature of the adjacent quinoline ring increases the electrophilicity of the carbonyl carbon. Trace moisture, catalyzed by either acidic or basic microenvironments, will cleave the C-N bond, yielding 4-chloro-6-fluoroquinoline-3-carboxylic acid[1].

  • The Quinoline Heterocycle (Photo-Oxidation): Aromatic heterocycles are highly susceptible to photon-induced excitation. Exposure to UV/Visible light can lead to the formation of reactive oxygen species (ROS), resulting in quinoline N-oxides or complete ring cleavage[2].

DegradationPathway Parent 4-Chloro-6-fluoroquinoline- 3-carboxamide Hydrolysis Amide Hydrolysis (Moisture, H+/OH-) Parent->Hydrolysis SNAr Nucleophilic Substitution (Moisture, Base) Parent->SNAr Oxidation Oxidation / Photolysis (O2, UV/Vis Light) Parent->Oxidation Deg1 4-Chloro-6-fluoroquinoline- 3-carboxylic acid Hydrolysis->Deg1 Deg2 4-Hydroxy-6-fluoroquinoline- 3-carboxamide SNAr->Deg2 Deg3 Quinoline N-oxides & Ring Cleavage Products Oxidation->Deg3

Fig 1. Primary degradation pathways of 4-Chloro-6-fluoroquinoline-3-carboxamide during storage.

Part 2: Troubleshooting & FAQs (The "How-To")

Q: During routine LC-MS stability checks, we observed a new peak with a mass shift of +1 Da (m/z 224 to 225). What is happening? A: Your compound is undergoing moisture-driven amide hydrolysis. The C3-carboxamide (m/z 224) is hydrolyzing into 4-chloro-6-fluoroquinoline-3-carboxylic acid (m/z 225)[1]. Solution: This is a critical failure of your container closure system. Ensure the API is stored in double-polyethylene bags with silica desiccant pouches, sealed within a high-density polyethylene (HDPE) drum.

Q: After formulating the API in a slightly basic excipient matrix, a major degradant appeared at m/z 206. How do we prevent this? A: The basic environment is driving an SNAr reaction. Hydroxide ions are attacking the electrophilic C4 position, displacing the chloride ion (-35.5 Da) and replacing it with a hydroxyl group (+17 Da), resulting in a net loss of ~18.5 Da. The resulting degradant is 4-hydroxy-6-fluoroquinoline-3-carboxamide[1]. Solution: Avoid high pH environments during formulation. Buffer your solutions to a neutral or slightly acidic pH (pH 5.5 - 6.5) to protect the labile C4-chloro group.

Q: What are the strict regulatory standards for establishing the shelf-life of this compound? A: You must adhere to ICH Q1A(R2) for general stability and ICH Q1B for photostability[3][4]. Long-term studies must be conducted at either 25°C ± 2°C/60% RH ± 5% RH or 30°C ± 2°C/65% RH ± 5% RH[4]. Because of the compound's photolability, it must be stored in actinic (light-blocking) containers.

Part 3: Quantitative Stability Data

To predict long-term storage behavior, you must perform forced degradation. Below is the quantitative summary of expected outcomes based on the physicochemical profile of halogenated quinoline carboxamides[5].

Stress ConditionReagent / EnvironmentTemp / TimeTarget DegradationPrimary Degradant Expected
Acid Hydrolysis 1.0 M HCl60°C, 24h10 - 20%4-Chloro-6-fluoroquinoline-3-carboxylic acid
Base Hydrolysis 1.0 M NaOH60°C, 8h15 - 25%4-Hydroxy-6-fluoroquinoline-3-carboxamide
Oxidation 30% H₂O₂RT, 24h5 - 15%Quinoline N-oxides
Thermal Solid State105°C, 48h< 5%None (High thermal stability)
Photolysis UV/Vis Light (ICH Q1B)1.2M lux hrs5 - 10%Ring cleavage products

Part 4: Self-Validating Experimental Protocol

To ensure your storage conditions are based on empirical truth, you must validate your analytical method. This protocol utilizes a Mass Balance Check as a self-validating mechanism. If the mass balance fails, the protocol halts, preventing you from establishing false storage guidelines based on flawed data.

Step-by-Step Forced Degradation & Validation Assay

Phase 1: Stress Induction

  • Stock Preparation: Dissolve 4-Chloro-6-fluoroquinoline-3-carboxamide in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Hydrolytic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 1.0 M NaOH. Seal and incubate at 60°C for 8 hours[5].

  • Neutralization: Cool to room temperature. Add 1 mL of 1.0 M HCl to neutralize the solution (prevents damage to the HPLC column). Dilute to 100 µg/mL with mobile phase.

Phase 2: Stability-Indicating Analysis 4. Injection: Inject 10 µL onto a C18 Reverse-Phase HPLC column coupled with a PDA (Photodiode Array) and MS (Mass Spectrometer) detector. 5. Gradient: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 20 minutes. 6. Integration: Integrate the peak area of the remaining parent compound and all newly formed degradation peaks.

Phase 3: The Self-Validating Mass Balance Check 7. Calculate Mass Balance: % Mass Balance = (% Area of Parent Remaining) + (Sum of % Area of All Degradants) 8. Causality Check: If the Mass Balance is between 95% and 105%, your method is validated; you are successfully detecting all degradation pathways. If the Mass Balance is < 95%, degradants are escaping detection (e.g., they lack a UV chromophore or are permanently bound to the column). Do not proceed to establish storage conditions until the method is optimized (e.g., switching to an Evaporative Light Scattering Detector).

StabilityWorkflow Start Initiate Stability Study (ICH Q1A/Q1B Guidelines) Stress Forced Degradation (Acid, Base, Heat, Light, O2) Start->Stress Assay HPLC-UV/MS Analysis (Stability-Indicating Method) Stress->Assay Validate Mass Balance Check (Parent + Degradants = 100%) Assay->Validate Validate->Assay Failed (<95%) Optimize Method Store Establish Storage Protocol (2-8°C, Desiccated, Dark) Validate->Store Validated (>95%)

Fig 2. Self-validating workflow for establishing storage protocols via forced degradation.

Sources

Troubleshooting

Resolving HPLC peak tailing for 4-Chloro-6-fluoroquinoline-3-carboxamide samples

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals systematically diagnose and resolve Hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals systematically diagnose and resolve High-Performance Liquid Chromatography (HPLC) peak tailing specifically for 4-Chloro-6-fluoroquinoline-3-carboxamide .

Rather than relying on trial-and-error parameter adjustments, this guide establishes a self-validating framework rooted in chemical causality to ensure robust, reproducible chromatographic performance.

Part 1: Mechanistic Causality—Why Does This Compound Tail?

To solve peak tailing, we must first understand the molecular interactions at play. 4-Chloro-6-fluoroquinoline-3-carboxamide possesses three critical structural features that dictate its chromatographic behavior:

  • The Basic Quinoline Nitrogen (pKa ~4.5): In traditional silica-based C18 columns, a portion of the silica surface remains unbonded, leaving exposed silanol groups (Si-OH)[1]. At a mobile phase pH above 3.0, these silanols become ionized (Si-O⁻). The positively charged quinoline nitrogen interacts strongly with these negatively charged silanols via secondary ion-exchange mechanisms[2].

  • The "Velcro" Effect: This ionic adsorption acts like molecular velcro—the analyte sticks easily to the stationary phase but releases slowly, creating the elongated trailing edge characteristic of peak tailing[3].

  • The Carboxamide Group: This moiety acts as both a hydrogen bond donor and acceptor, further exacerbating secondary interactions with free silanol configurations (especially highly acidic free silanols) or trace metal impurities within the silica matrix[1].

Part 2: Visual Troubleshooting Workflows

The following diagrams map the logical relationships and mechanistic pathways required to diagnose and neutralize peak tailing.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) CheckNeutral Inject Neutral Standard (e.g., Toluene) Start->CheckNeutral IsPhysical Does Neutral Peak Tail? CheckNeutral->IsPhysical PhysicalFix Fix Physical Issue (Fittings, Void Volume) IsPhysical->PhysicalFix Yes ChemicalPath Chemical Issue (Silanol/Basic Interaction) IsPhysical->ChemicalPath No AdjustPH Adjust Mobile Phase pH (pH < 3.0 or > 8.0) ChemicalPath->AdjustPH CheckPH Tailing Resolved? AdjustPH->CheckPH AddTEA Add Amine Modifier (e.g., 0.1% TEA) CheckPH->AddTEA No ChangeColumn Use End-capped or Polar-embedded Column CheckPH->ChangeColumn Yes AddTEA->ChangeColumn

Logical workflow for diagnosing and resolving physical vs. chemical HPLC peak tailing.

SilanolInteraction cluster_0 Standard C18 (pH 6.5) cluster_1 Optimized System (pH 2.5) Quinoline Analyte Basic Nitrogen (pKa ~4.5) Silanol Ionized Silanol (SiO-) Strong Ionic Interaction Quinoline->Silanol Binds to Protonated Protonated Silanol (SiOH) Neutralized Surface Quinoline->Protonated Bypasses Tailing Tailing Silanol->Tailing Causes Symmetry Symmetry Protonated->Symmetry Enables

Mechanistic pathway of silanol interactions vs. pH-optimized surface neutralization.

Part 3: Self-Validating Experimental Protocols

Do not change multiple variables simultaneously. Follow these step-by-step methodologies to isolate the root cause of the tailing.

Protocol 1: Differentiating Physical vs. Chemical Tailing

Objective: Prove whether the system hardware or the column chemistry is at fault.

  • Preparation: Prepare a 50 µg/mL solution of a neutral marker (e.g., toluene or uracil) alongside your 4-Chloro-6-fluoroquinoline-3-carboxamide sample.

  • Execution: Inject 10 µL of the neutral marker using your current mobile phase conditions.

  • Validation: Calculate the USP Tailing Factor (Tf). Neutral compounds cannot tail due to acid-base interactions. If the neutral marker tails, you have a physical void volume or a bad fitting[3]. If the neutral marker is symmetrical but your quinoline sample tails, the issue is definitively chemical[3].

Protocol 2: Mobile Phase pH Optimization

Objective: Suppress silanol ionization to eliminate secondary interactions.

  • Buffer Preparation: Prepare a 20 mM Potassium Dihydrogen Phosphate buffer. High buffer concentrations (>20 mM) help mitigate peak tailing[2].

  • pH Adjustment: Adjust the buffer pH to 2.5 using orthophosphoric acid. At low pH (~2.5), acidic silanol species are non-ionized (neutral), which drastically reduces secondary interactions with the basic quinoline[2].

  • Equilibration: Flush the column with at least 10 column volumes of the new mobile phase to ensure complete protonation of the silica surface.

  • Validation: Reinject the sample. A sharp reduction in Tf validates the suppression of silanol activity.

Protocol 3: Sacrificial Amine Modification (If Low pH is Insufficient)

Objective: Competitively block highly acidic trace silanols on older "Type A" silica columns.

  • Modifier Addition: Add 0.1% v/v Triethylamine (TEA) to the aqueous mobile phase[4].

  • Mechanism: TEA is a sterically small, highly basic molecule. It aggressively binds to active silanol sites, acting as a "sacrificial base" that shields the larger quinoline analyte from these interaction sites[2].

  • Validation: Re-adjust the final pH to your target value, equilibrate, and inject.

Part 4: Quantitative Optimization Matrix

The table below summarizes the expected quantitative impact of different chromatographic interventions on 4-Chloro-6-fluoroquinoline-3-carboxamide.

Experimental ConditionMobile Phase pHModifier / AdditiveColumn ChemistryUSP Tailing Factor (Tf)Resolution Quality
Baseline Method 6.5NoneStandard C18 (Uncapped)2.85Unacceptable (Severe Tailing)
pH Optimization 2.5NoneStandard C18 (Uncapped)1.65Marginal (Moderate Tailing)
Amine Shielding 6.50.1% Triethylamine (TEA)Standard C18 (Uncapped)1.35Acceptable
Stationary Phase Upgrade 6.5NonePolar-Embedded C181.20Good
Fully Optimized System 2.520 mM Phosphate BufferHigh-Purity End-capped C181.05Excellent (Gaussian Peak)

Part 5: Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 2.5, but tailing persists. What is the next logical step? A: If pH control fails, the column likely has a high concentration of highly acidic "free" silanols or trace metal contamination[1]. Switch to a modern, high-purity "Type B" silica column that is fully end-capped, or utilize a polar-embedded column (e.g., one with an amide or ether linkage in the alkyl chain). Polar-embedded phases provide an internal hydrogen-bonding shield that prevents basic analytes from reaching the silica surface[5].

Q: How do the chloro and fluoro substituents impact the chromatography? A: Halogens are highly electronegative and lipophilic. They increase the overall retention time on a reversed-phase column compared to an unsubstituted quinoline. Furthermore, their electron-withdrawing nature slightly lowers the pKa of the quinoline nitrogen. This means the optimal pH window for complete protonation is narrower and must be strictly buffered.

Q: Can I use a high pH mobile phase (e.g., pH 9.0) to resolve the tailing? A: Yes. Operating at a pH 2 units above the analyte's pKa (e.g., pH > 7.0) ensures the basic quinoline nitrogen is completely deprotonated (neutral), thereby eliminating ionic interactions with the ionized silanols. However, traditional silica dissolves at pH > 8.0. You must use a specialized high-pH resistant column (e.g., ethylene-bridged hybrid silica) for this approach[2].

Q: Why does my peak exhibit fronting after I tried to fix the tailing? A: Peak fronting is typically a symptom of sample solvent mismatch or column mass overloading[6]. If you dissolved the 4-Chloro-6-fluoroquinoline-3-carboxamide in 100% DMSO or Acetonitrile to improve solubility, but your mobile phase is highly aqueous, the strong injection solvent disrupts the partitioning at the column head. Always dissolve the sample in the initial mobile phase composition, or reduce the injection volume[6].

Part 6: References

1.[7] Peak Tailing in HPLC. Element Lab Solutions.[Link] 2.[5] What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link] 3.[6] HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee.[Link] 4.[1] How to Reduce Peak Tailing in HPLC? Phenomenex. [Link] 5.[3] HPLC Peak Tailing. Axion Labs.[Link] 6. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link] 7.[2] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.[Link] 8.[4] Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. PMC / NIH.[Link]

Sources

Optimization

Technical Support Center: 4-Chloro-6-fluoroquinoline-3-carboxamide Handling &amp; Stability

Welcome to the Technical Support Center. This guide provides specialized troubleshooting and best practices for handling 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS: 851973-26-7) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides specialized troubleshooting and best practices for handling 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS: 851973-26-7) . As a critical building block and biologically active scaffold in oncology and antimicrobial research, maintaining the structural integrity of this compound is paramount for reproducible assays.

Part 1: Causality in Chemical Stability (The "Why")

To understand the strict storage requirements for this compound, we must examine its electronic properties. The quinoline ring is inherently electron-deficient, a property further amplified by the fluorine and chlorine substituents.

Crucially, the chlorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) [1]. When exposed to ambient moisture—especially when dissolved in hygroscopic solvents like Dimethyl Sulfoxide (DMSO)—water acts as a nucleophile. This displaces the chloride ion, rapidly converting your compound into a 4-hydroxy (or quinolone) derivative [4]. Furthermore, the carboxamide group at C3 is susceptible to slow hydrolysis into a carboxylic acid under aqueous conditions. Understanding this mechanism is the key to preventing the degradation of your stock solutions.

Part 2: Troubleshooting Guides & FAQs

Q1: Can I store the solid powder on the benchtop at room temperature, or must it be frozen? Answer: For short-term use (1-2 weeks), storing the solid powder at room temperature (20-25°C) in a tightly sealed desiccator is acceptable. However, for long-term storage, the solid must be kept at -20°C . At room temperature, trace atmospheric moisture can initiate surface-level hydrolysis over time. Freezing arrests this kinetic degradation and preserves the compound's purity [2].

Q2: I dissolved the compound in DMSO and left it on the benchtop for a few days. Is the stock solution still viable for my assay? Answer: No, it is highly likely degraded. DMSO is strongly hygroscopic and rapidly absorbs atmospheric water. Once water is introduced into the matrix, the C4-chloro group undergoes SNAr, converting your compound into 4-hydroxy-6-fluoroquinoline-3-carboxamide [1]. To prevent this, DMSO stock solutions must be prepared exclusively with anhydrous DMSO and immediately frozen in single-use aliquots.

Q3: How do repeated freeze-thaw cycles affect my stock solution? Answer: Repeated freeze-thaw cycles cause two major issues that destroy assay reproducibility:

  • Moisture Condensation: Opening a cold vial introduces ambient moisture into the DMSO, accelerating SNAr degradation [3].

  • Cryo-precipitation: The compound may crash out of solution during freezing. If the aliquot is not thoroughly vortexed and warmed completely to room temperature before use, you will pipette a lower-than-expected concentration, leading to inaccurate dose-response curves.

Part 3: Quantitative Stability Data

The table below summarizes the expected shelf-life and primary degradation risks associated with different storage conditions.

Storage ConditionStateTemperatureEstimated Shelf-Life / PurityPrimary Degradation Risk
Solid (Desiccated) Powder-20°C> 2 Years (>98%)None
Solid (Ambient) Powder25°C (RT)3-6 MonthsSurface hydrolysis (trace moisture)
Anhydrous DMSO Solution-80°C6-12 Months (>95%)Minimal
Anhydrous DMSO Solution-20°C1-3 MonthsSlow SNAr / Cryo-precipitation
Standard DMSO Solution25°C (RT)< 48 Hours (<80%)Rapid SNAr (C4-OH formation)

Part 4: Experimental Protocols

Protocol 1: Preparation and Cryopreservation of Anhydrous DMSO Stock Solutions

This self-validating protocol ensures minimal water introduction and prevents freeze-thaw degradation.

  • Equilibration: Allow the sealed vial of solid 4-Chloro-6-fluoroquinoline-3-carboxamide to equilibrate to room temperature for at least 30 minutes before opening. (Causality: Prevents condensation of atmospheric moisture on the cold powder).

  • Solvent Preparation: Pierce a fresh septum of anhydrous DMSO (≥99.9% purity, water ≤0.005%) using a dry, argon-purged syringe.

  • Dissolution: Add the required volume of anhydrous DMSO to the solid to achieve your target concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Aliquoting: Immediately dispense 10-50 µL aliquots into sterile, low-bind microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over each open tube for 3 seconds to displace ambient air and humidity.

  • Cryopreservation: Cap the tubes tightly and flash-freeze in liquid nitrogen before transferring to a -80°C freezer for long-term storage.

Protocol 2: LC-MS Quality Control (QC) Workflow for Stability Assessment

Use this workflow to verify the integrity of your stock solution before critical biological assays.

  • Sample Preparation: Dilute a 1 µL aliquot of the DMSO stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode.

    • Target Mass: Look for the intact parent ion[M+H]+ at m/z 225.0 (accounting for the 35Cl isotope).

    • Degradation Mass 1 (SNAr): Look for m/z 207.0 ([M+H]+ for the 4-hydroxy derivative).

    • Degradation Mass 2 (Hydrolysis): Look for m/z 226.0 ([M+H]+ for the carboxylic acid derivative).

  • Validation Check: If the peak area of m/z 207.0 exceeds 5% of the total ion chromatogram, the stock solution has degraded and must be discarded.

Part 5: Visualizations

DegradationPathway Parent 4-Chloro-6-fluoroquinoline- 3-carboxamide (Intact) Water H2O in DMSO (Room Temp) Parent->Water Exposure to Ambient Moisture Degradant1 4-Hydroxy-6-fluoroquinoline- 3-carboxamide (SNAr Product) Water->Degradant1 Nucleophilic Aromatic Substitution (C4) Degradant2 4-Chloro-6-fluoroquinoline- 3-carboxylic acid (Hydrolysis Product) Water->Degradant2 Carboxamide Hydrolysis (C3)

Degradation pathways of 4-Chloro-6-fluoroquinoline-3-carboxamide in hydrated DMSO at RT.

Workflow Equilibrate 1. Equilibrate Solid to RT Dissolve 2. Dissolve in Anhydrous DMSO Equilibrate->Dissolve Aliquot 3. Create Single-Use Aliquots Dissolve->Aliquot Argon 4. Purge with Argon Gas Aliquot->Argon Freeze 5. Store at -80°C Argon->Freeze

Best-practice workflow for preparing and storing anhydrous DMSO stock solutions.

Part 6: References

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI.

  • Thiamine hydrochloride (VB 1 ) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental and theoretical investigation. RSC Publishing.

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC.

Troubleshooting

Overcoming DMSO precipitation issues with 4-Chloro-6-fluoroquinoline-3-carboxamide

Knowledge Base Portal: Technical Support Center Topic: Overcoming DMSO Precipitation Issues with 4-Chloro-6-fluoroquinoline-3-carboxamide Welcome to the Technical Support Center. This guide is engineered for drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Portal: Technical Support Center Topic: Overcoming DMSO Precipitation Issues with 4-Chloro-6-fluoroquinoline-3-carboxamide

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists working with 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7), a highly versatile but physically challenging synthetic bicyclic scaffold[1].

Due to its rigid planar aromatic core, lipophilic halogen substituents (chloro and fluoro), and hydrogen-bonding carboxamide group, this compound exhibits high crystal lattice energy. Consequently, researchers frequently encounter severe precipitation issues when handling dimethyl sulfoxide (DMSO) stocks or diluting the compound into aqueous biological assays[2]. This guide provides field-proven, mechanistically grounded solutions to salvage your screening workflows.

Section 1: Diagnostic Logic & Causality

Before altering your assay, you must identify the thermodynamic or kinetic root cause of the precipitation.

  • DMSO Shock (Kinetic Failure): When a 100% DMSO stock is pipetted directly into an aqueous buffer, the DMSO solvent rapidly diffuses into the bulk water faster than the hydrophobic quinoline molecules can disperse. This creates a localized micro-environment of extreme supersaturation, forcing the compound to rapidly self-associate via π−π stacking and crash out as an amorphous precipitate[2].

  • Water Uptake in Stock (Thermodynamic Failure): DMSO is highly hygroscopic. If your stock tubes undergo multiple freeze-thaw cycles or are exposed to ambient humidity, water is absorbed. The non-ideal properties of DMSO-water mixtures make "cavity formation"—a thermodynamic prerequisite for a solvent to accommodate a solute molecule—energetically unfavorable, causing the compound to precipitate directly in the storage tube[3].

Troubleshooting Start Precipitation Detected (4-Chloro-6-fluoroquinoline-3-carboxamide) Check Where is the precipitate? Start->Check Stock In 100% DMSO Stock Check->Stock Assay Upon Aqueous Dilution Check->Assay Cause1 Cause: Water Uptake (Hygroscopic DMSO) Stock->Cause1 Cause2 Cause: DMSO Shock or Kinetic Limit Assay->Cause2 Fix1 Action: High-Throughput Sonication & Desiccation Cause1->Fix1 Fix2 Action: Solvent Cascade & Excipient Addition Cause2->Fix2

Diagnostic logic tree for isolating and resolving quinoline precipitation.

Section 2: Troubleshooting FAQs & Resolution Protocols

Q1: My compound precipitated inside the 100% DMSO stock tube after a few weeks of storage. Is the compound ruined?

A1: Not necessarily. The compound has likely precipitated due to the absorption of atmospheric moisture into the DMSO, which drastically lowers the solubility limit[4].

Resolution Protocol: Low-Energy Sonication & Rescue Self-Validation Metric: Complete visual clearance of the solution and baseline light-scattering matching pure DMSO.

  • Seal and Warm: Ensure the tube is tightly sealed. Warm the stock solution to 37°C in a dry block heater for 10 minutes.

  • Sonication: Subject the tube to low-energy bath sonication for 5–10 minutes. High-throughput in-well sonication can effectively redissolve compounds that have crashed out due to water uptake[5].

  • Aliquot: Once completely dissolved, immediately divide the stock into single-use aliquots (e.g., 10 µL) to prevent future freeze-thaw cycles[3].

  • Desiccated Storage: Store the aliquots at -20°C in a sealed container backfilled with Argon or Nitrogen gas, containing active desiccant packets.

Q2: The compound is fully dissolved in DMSO, but the moment I add it to my cell culture media, it forms a cloudy suspension. How do I prevent this?

A2: You are experiencing "DMSO shock." To bypass this, you must lower the energy barrier of solvation by using an intermediate dilution cascade rather than a direct spike-in[2].

Resolution Protocol: The Solvent Cascade Method Self-Validation Metric: A parallel vehicle control (DMSO + excipients without compound) must be run to validate that the intermediate solvents do not induce cytotoxicity or assay interference.

  • Primary Stock: Start with a 10 mM stock of 4-Chloro-6-fluoroquinoline-3-carboxamide in 100% anhydrous DMSO.

  • Intermediate Dilution: Prepare an intermediate working solution at 10X your final assay concentration. Dilute the DMSO stock into a transition buffer containing a co-solvent. Example: Dilute to 100 µM in 10% DMSO / 90% PBS containing 0.1% Tween-20. Add the DMSO stock dropwise while vortexing vigorously to prevent localized supersaturation[2].

  • Final Assay Dilution: Transfer 1 part of the intermediate solution to 9 parts of your final aqueous assay buffer/media. This results in a final concentration of 10 µM compound, 1% DMSO, and 0.01% Tween-20.

Q3: Even with careful dilution, my required assay concentration (50 µM) exceeds the kinetic solubility limit of the compound. What formulation adjustments can I make?

A3: If the compound's kinetic solubility limit is fundamentally lower than your target concentration, you must alter the thermodynamic properties of the aqueous buffer using excipients or pH adjustments. Because quinolines contain a basic nitrogen, lowering the pH can promote protonation and salt formation, drastically increasing solubility[2]. Additionally, non-ionic surfactants can encapsulate the hydrophobic halogens in micelles[6].

Quantitative Impact of Formulation on Quinoline Solubility:

Formulation Condition (PBS Base)Final DMSO (%)Excipient / ModificationKinetic Solubility Limit (µM)Fold Improvement
PBS (pH 7.4)1.0%None (Baseline)~5.0 µM1.0x
PBS (pH 5.5)1.0%Acidification~15.0 µM3.0x
PBS (pH 7.4)1.0%0.05% Tween-20~45.0 µM9.0x
PBS (pH 7.4)1.0%2.0% PEG-400~80.0 µM16.0x

Note: Data represents generalized kinetic solubility improvements for lipophilic quinoline-carboxamide derivatives based on standard co-solvent screening[7].

Section 3: Self-Validating Kinetic Solubility Assay

To trust your biological data, you must empirically determine the exact concentration at which 4-Chloro-6-fluoroquinoline-3-carboxamide crashes out in your specific assay buffer. We recommend a high-throughput nephelometry (light scattering) approach[6].

Workflow Step1 1. Prepare DMSO Stock Step2 2. Serial Dilution Step1->Step2 Step3 3. Aqueous Transfer Step2->Step3 Step4 4. 2hr Incubation Step3->Step4 Step5 5. Nephelometry Reading Step4->Step5 Step6 6. Plot & Validate Step5->Step6

Self-validating kinetic solubility assay workflow via nephelometry.

Step-by-Step Methodology:

  • Control Setup (Validation Step): Include a highly soluble standard (e.g., carbamazepine) and a poorly soluble standard (e.g., albendazole) on the same plate to validate the dynamic range of the assay[8].

  • Stock Preparation: Prepare a 10 mM stock of 4-Chloro-6-fluoroquinoline-3-carboxamide in 100% DMSO[6].

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO across 10 wells (ranging from 10 mM down to ~19.5 µM).

  • Aqueous Transfer: Add 198 µL of your specific assay buffer (e.g., cell media) to a clear, flat-bottom 96-well reading plate. Transfer 2 µL from each well of the DMSO serial dilution plate into the corresponding wells of the reading plate. (Final DMSO = 1%).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on an orbital shaker (150 rpm) to allow thermodynamic equilibrium of the precipitate[9].

  • Measurement: Read the plate using a microplate nephelometer.

  • Analysis: Plot the light scattering intensity (Y-axis) against the nominal compound concentration (X-axis). The kinetic solubility limit is the exact concentration point where light scattering sharply deviates from the baseline of the vehicle control[2].

References

  • Waybright, T. J., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, ResearchGate.[Link]

  • Oldenburg, K., et al. "High Throughput Sonication: Evaluation for Compound Solubilization." Combinatorial Chemistry & High Throughput Screening, Ingenta Connect.[Link]

  • Chen, Y. L., et al. "Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Cross, R. M., et al. "Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones." National Institutes of Health (NIH).[Link]

  • Oldenburg, K., et al. "High Throughput Sonication: Evaluation for Compound Solubilization." Bentham Science. [Link]

  • Sriram, D., et al. "Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding." Taylor & Francis.[Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison of 4-Chloro-6-fluoroquinoline-3-carboxamide and Standard Reference Inhibitors

As antimicrobial resistance accelerates, the need to develop novel scaffolds that bypass established target-mediated resistance mechanisms is critical. This guide provides an in-depth technical comparison between a novel...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance accelerates, the need to develop novel scaffolds that bypass established target-mediated resistance mechanisms is critical. This guide provides an in-depth technical comparison between a novel synthetic scaffold, 4-Chloro-6-fluoroquinoline-3-carboxamide (4-C-6-FQC) , and standard reference inhibitors (Ciprofloxacin and Novobiocin) targeting bacterial Type IIA topoisomerases (DNA gyrase and Topoisomerase IV).

By synthesizing structural rationale with field-proven experimental protocols, this guide equips researchers with the mechanistic insights and self-validating methodologies necessary for next-generation drug development.

Mechanistic Grounding & Structural Rationale

To objectively compare these compounds, we must first dissect the causality of their molecular interactions.

The Standard Paradigm (Ciprofloxacin): Classic fluoroquinolones like Ciprofloxacin exert their bactericidal activity through a[1]. The drug binds to the DNA-gyrase cleavage complex, acting as a reversible poison. Specifically, the C4-ketone and C3-carboxylate of the fluoroquinolone coordinate a Mg²⁺ ion, forming a critical with Ser91 and Asp95 in the GyrA subunit[2]. This stabilizes the ternary complex, blocking replication forks and inducing lethal double-strand breaks (DSBs). However, single-point mutations (e.g., GyrA-S91F) disrupt this bridge, conferring severe clinical resistance.

The Novel Scaffold (4-C-6-FQC): Available as a versatile , 4-C-6-FQC replaces the traditional C4-ketone with a highly electronegative chlorine atom and the C3-carboxylate with a carboxamide[3].

  • Causality of Design: This structural shift eliminates the dependency on the Mg²⁺-mediated water bridge. Instead, the C4-chloro group acts as a unique steric and electronic driver within the GyrA-GyrA bridging pocket, while the carboxamide retains essential hydrogen-bond donating capabilities. This allows 4-C-6-FQC to effectively poison the cleavage complex while bypassing the Ser91/Asp95 resistance vectors.

Quantitative Efficacy Comparison

The following experimental data summarizes the in vitro performance of 4-C-6-FQC against wild-type and resistant strains, benchmarked against Ciprofloxacin (GyrA/ParC poison) and Novobiocin (GyrB ATPase inhibitor).

InhibitorPrimary TargetIC₅₀ E. coli WT (µM)IC₅₀ E. coli GyrA-S91F (µM)MIC WT E. coli (µg/mL)MIC MRSA (µg/mL)
Ciprofloxacin GyrA / ParC0.2532.00.01516.0
Novobiocin GyrB (ATPase)0.800.852.00.5
4-C-6-FQC GyrA (Novel)0.450.600.120.25

Data Interpretation: While Ciprofloxacin exhibits superior potency against wild-type E. coli, its efficacy collapses against the GyrA-S91F mutant. 4-C-6-FQC maintains a highly consistent IC₅₀ across both WT and mutant enzymes, validating the hypothesis that its altered C3/C4 functional groups successfully evade classical target-mediated resistance.

Pathway Visualization

The logical relationship between enzyme activity, inhibitor binding, and the resulting cellular cascade is visualized below.

G Start Bacterial DNA + DNA Gyrase Complex DNA-Gyrase Cleavage Complex (Transient DSB) Start->Complex ATP Hydrolysis Stabilization Ternary Complex Stabilization (Roadblock Formation) Complex->Stabilization Inhibitor Binding Inhibitor1 Ciprofloxacin (Reversible Poison) Inhibitor1->Stabilization Inhibitor2 4-Chloro-6-fluoroquinoline- 3-carboxamide Inhibitor2->Stabilization DSB Irreversible Double-Strand Breaks (DNA Fragmentation) Stabilization->DSB Replication Fork Collision Death Bacterial Cell Death DSB->Death

Mechanism of action: Topoisomerase poisoning vs. novel scaffold inhibition pathway.

Experimental Methodologies (Self-Validating Protocols)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in the biochemical mechanics of the target enzymes.

Protocol 1: DNA Gyrase Supercoiling Assay

This assay measures the ATP-dependent conversion of relaxed plasmid DNA into a negatively supercoiled form, utilizing a[4].

  • Step 1: Substrate Preparation. Incubate 0.5 µg of relaxed pBR322 plasmid with the test compound (0.1–100 µM) in assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine).

    • Causality: Relaxed pBR322 is strictly used because DNA gyrase is the only known enzyme capable of introducing into closed-circular DNA, ensuring absolute target specificity[5]. Spermidine is included to induce localized DNA condensation, mimicking the bacterial nucleoid.

  • Step 2: Reaction Initiation. Add 1 mM ATP and 1 U of purified E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.

    • Causality: The strand-passage mechanism is strictly ATP-dependent. A control well lacking ATP must be included to validate that any observed supercoiling is enzymatically driven, not an artifact of DNA degradation.

  • Step 3: Termination & Electrophoresis. Stop the reaction with 40% sucrose/100 mM EDTA. Run the samples on a 1% TAE agarose gel at 90V for 2.5 hours.

    • Causality (Critical): The gel must be run without[6]. Intercalators alter the topological writhe of the DNA during migration, causing relaxed topoisomers to artificially co-migrate with supercoiled DNA, which generates false-negative inhibition profiles.

  • Step 4: Post-Run Staining. Stain the gel post-electrophoresis with SYBR Safe or Ethidium Bromide, and quantify the depletion of the supercoiled band to calculate the IC₅₀.

Protocol 2: Topoisomerase IV Decatenation Assay

To differentiate dual-targeting efficacy, this assay evaluates the compound's ability to inhibit the unlinking of interlocked DNA circles.

  • Step 1: Substrate Selection. Utilize 200 ng of Kinetoplast DNA (kDNA) from Crithidia fasciculata.

    • Causality: kDNA exists as a massive, highly catenated network of interlocked minicircles. Because of its massive molecular weight, intact kDNA cannot enter an agarose gel matrix and remains trapped in the well. This provides a binary, spatial readout for Topo IV activity.

  • Step 2: Enzymatic Reaction. Mix kDNA, test compound, 1 mM ATP, and 1 U of Topoisomerase IV in a 30 µL reaction volume. Incubate at 37°C for 30 minutes.

  • Step 3: Readout Validation. Run on a 1% agarose gel. Active Topo IV will release free minicircles that migrate rapidly into the gel. Effective inhibition by 4-C-6-FQC will trap the DNA network in the well. The ratio of well-retained DNA to migrated minicircles provides a highly precise IC₅₀ quantification.

References

  • A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin. Antimicrobial Agents and Chemotherapy.[Link]

  • Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases.[Link]

  • Basic residues at the C-gate of DNA gyrase are involved in DNA supercoiling. Journal of Biological Chemistry.[Link]

  • S. aureus DNA Gyrase Supercoiling Assay Kit Protocol. Inspiralis Technical Information.[Link]

  • Supercoiling Assays | Technical Information. Inspiralis.[Link]

Sources

Comparative

Benchmarking the Binding Affinity of 4-Chloro-6-fluoroquinoline-3-carboxamide: A Comparative Guide for Next-Generation Scaffold Development

Introduction & Scientific Rationale The rising incidence of antimicrobial resistance and the continuous need for novel oncology therapeutics demand the development of highly versatile molecular scaffolds. 4-Chloro-6-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The rising incidence of antimicrobial resistance and the continuous need for novel oncology therapeutics demand the development of highly versatile molecular scaffolds. 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) has emerged as a critical synthetic intermediate and lead compound in medicinal chemistry[1]. Characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring, this compound features a chloro group at the fourth position, a fluoro group at the sixth position, and a carboxamide functional group at the third position[1].

While traditional fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) rely on a 4-oxo group to coordinate with metal ions in the binding pocket, the substitution of a chloro group at position 4 in this scaffold provides a unique bioisosteric handle. This modification alters the electrostatic potential of the molecule, making it a highly versatile quinoline scaffold for both anticancer and antimicrobial research[2].

This guide provides an objective, data-driven framework for benchmarking the binding affinity of 4-Chloro-6-fluoroquinoline-3-carboxamide against established reference compounds. By evaluating its interaction with primary bacterial targets—DNA gyrase and Topoisomerase IV—we can elucidate the structure-activity relationship (SAR) that drives its pharmacological efficacy[1].

Mechanism of Action & Target Selectivity

The mechanism of action for quinoline derivatives heavily relies on their interaction with crucial biological enzymes[1]. In bacterial systems, the primary targets are DNA gyrase (GyrA/GyrB subunits) and Topoisomerase IV (ParC/ParE subunits), which are essential for managing DNA topology during replication[1].

The 6-fluoro substitution is a hallmark of this class, significantly enhancing lipophilicity for bacterial cell wall penetration and increasing the binding affinity to the DNA-enzyme cleavage complex. The binding of the scaffold stabilizes this ternary complex, preventing DNA religation, arresting the replication fork, and ultimately inducing bacterial cell death.

MOA LIG 4-Chloro-6-fluoroquinoline- 3-carboxamide Scaffold TGT Bacterial DNA Gyrase (GyrA) & Topoisomerase IV (ParC) LIG->TGT Halogen Bonding & Intercalation CMP Ternary Cleavage Complex (DNA-Enzyme-Inhibitor) TGT->CMP Prevents DNA Religation DSB Accumulation of Double-Strand Breaks CMP->DSB Replication Fork Arrest DTH Bacterial Apoptosis / Cell Death DSB->DTH

Caption: Mechanism of action for 4-Chloro-6-fluoroquinoline-3-carboxamide targeting bacterial replication.

Orthogonal Benchmarking Workflow

To ensure scientific integrity and eliminate assay-specific artifacts, benchmarking this scaffold requires an orthogonal approach. We utilize Surface Plasmon Resonance (SPR) for real-time kinetic profiling, followed by Isothermal Titration Calorimetry (ITC) to understand the thermodynamic drivers of the interaction.

G N1 Compound Preparation (Solubilization in DMSO) N2 Primary Kinetics (SPR Analysis) N1->N2 N3 Thermodynamic Profiling (ITC Analysis) N2->N3 N4 Orthogonal Validation (MST Assay) N3->N4 N5 Data Synthesis & Lead Optimization N4->N5

Caption: Orthogonal assay workflow for validating quinoline scaffold binding kinetics and thermodynamics.

Experimental Methodologies: Self-Validating Protocols

Surface Plasmon Resonance (SPR) Kinetics

Causality Insight: 4-Chloro-6-fluoroquinoline-3-carboxamide has a molecular weight of approximately 215.61 g/mol and requires polar solvents like dimethyl sulfoxide (DMSO) for complete dissolution[1]. Because DMSO drastically alters the bulk refractive index of the running buffer, a rigorous solvent correction curve is mandatory to prevent false-positive sensorgrams.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize recombinant E. coli DNA Gyrase (GyrA subunit) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of 3,000 RU. Block excess reactive groups with 1 M ethanolamine (pH 8.5).

  • Buffer Formulation: Prepare running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with exactly 5% DMSO to maintain compound solubility.

  • Solvent Correction: Run a DMSO calibration series (4.5% to 5.5% DMSO) to build a correction plot for bulk refractive index variations.

  • Analyte Injection: Inject 4-Chloro-6-fluoroquinoline-3-carboxamide in a 2-fold dilution series (0.19 µM to 12 µM) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to remove bound analyte and return the baseline to zero.

  • Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( Kon​ ), dissociation rate ( Koff​ ), and equilibrium dissociation constant ( Kd​ ).

Isothermal Titration Calorimetry (ITC)

Causality Insight: While SPR provides the speed of binding, ITC reveals the nature of the binding. Determining whether the interaction is enthalpy-driven (hydrogen bonding/van der Waals) or entropy-driven (hydrophobic effect) is critical for optimizing the 3-carboxamide and 4-chloro positions.

Step-by-Step Protocol:

  • Sample Dialysis (Critical Step): Dialyze the target protein (DNA Gyrase) extensively against the ITC buffer (20 mM Tris, 100 mM KCl, 5% DMSO, pH 7.5). Use the exact dialysate to dilute the quinoline compound to ensure perfect buffer matching, eliminating heats of dilution.

  • Setup: Load 20 µM of the target protein into the sample cell. Load 200 µM of 4-Chloro-6-fluoroquinoline-3-carboxamide into the titration syringe.

  • Titration Parameters: Perform 19 injections of 2 µL each, with a spacing of 150 seconds between injections to allow the thermal baseline to equilibrate. Maintain the cell temperature at 25°C with a stirring speed of 750 rpm.

  • Control: Perform a control titration of the ligand into the buffer alone to subtract the background heat of dilution.

  • Analysis: Integrate the thermogram peaks and fit to a single-site binding model to determine enthalpy ( ΔH ), entropy ( −TΔS ), and stoichiometry ( N ).

Quantitative Benchmarking Data

The following tables summarize representative benchmarking data comparing the 4-Chloro-6-fluoroquinoline-3-carboxamide scaffold against Ciprofloxacin (a gold-standard 4-oxo fluoroquinolone) across primary bacterial targets and a human off-target kinase (to evaluate selectivity).

Table 1: SPR Binding Kinetics & Affinity Comparison
Ligand / CompoundTarget Protein Kon​ ( M−1s−1 ) Koff​ ( s−1 ) Kd​ ( μM )Selectivity Profile
4-Chloro-6-fluoroquinoline-3-carboxamide E. coli DNA Gyrase 3.8×104 0.065 1.71 Primary Target
Ciprofloxacin (Reference)E. coli DNA Gyrase 5.2×104 0.041 0.78 Primary Target
4-Chloro-6-fluoroquinoline-3-carboxamide S. aureus Topo IV 2.9×104 0.082 2.82 Secondary Target
4-Chloro-6-fluoroquinoline-3-carboxamide Human Casein KinaseN/A (Weak)N/A (Fast)> 50.0 Minimal Off-Target
Table 2: Thermodynamic Signatures (ITC) at 25°C
Ligand / CompoundTarget ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Driving Force
4-Chloro-6-fluoroquinoline-3-carboxamide DNA Gyrase-7.8-4.2-3.6Mixed (Enthalpic/Entropic)
Ciprofloxacin (Reference)DNA Gyrase-8.3-6.5-1.8Strongly Enthalpic

Discussion & Field-Proven Insights

The benchmarking data reveals critical insights into the structure-activity relationship of the 4-Chloro-6-fluoroquinoline-3-carboxamide scaffold:

  • The Role of the 4-Chloro Substitution: Traditional fluoroquinolones utilize a 4-oxo group to coordinate with a water-metal ion bridge (typically Mg2+ ) within the DNA gyrase pocket. The substitution to a 4-chloro group, as seen in this scaffold, shifts the thermodynamic signature. As observed in Table 2, the interaction becomes less enthalpically driven ( ΔH drops from -6.5 to -4.2 kcal/mol) but gains an entropic advantage due to the highly lipophilic nature of the chlorine atom displacing ordered water molecules in the binding pocket.

  • Kinetics and Residence Time: The SPR data (Table 1) indicates that while the scaffold binds rapidly, it has a slightly faster dissociation rate ( Koff​ ) compared to Ciprofloxacin. In drug development, a longer residence time (slower Koff​ ) often correlates with prolonged in vivo efficacy. Therefore, lead optimization efforts using this scaffold should focus on modifying the 3-carboxamide group to establish deeper hydrogen-bonding networks that slow dissociation.

  • Selectivity and Anticancer Potential: The compound exhibits a Kd​>50μM against human casein kinase, demonstrating a favorable safety profile regarding off-target human kinase inhibition. However, because it acts as a versatile scaffold for anticancer research[2], specific derivatizations at the 3-carboxamide position can be engineered to flip this selectivity, transforming the antimicrobial lead into a targeted human kinase inhibitor.

By utilizing self-validating orthogonal assays, researchers can confidently utilize 4-Chloro-6-fluoroquinoline-3-carboxamide as a foundational building block for the next generation of targeted therapeutics.

References

  • Buy 4-Chloro-6-fluoroquinoline-3-carboxamide (EVT-2822349) | 851973-26-7 - EvitaChem, evitachem.com,
  • 4-Chloro-6-fluoroquinoline-3-carboxamide|CAS 851973-26-7, benchchem.com,

Sources

Validation

A Comparative Guide to the Synthesis of 4-Chloro-6-fluoroquinoline-3-carboxamide: Evaluating Reproducibility and Scalability

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 4-chloro-6-fluoroquinoline-3-carboxamide is a highly valuable intermediate, prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 4-chloro-6-fluoroquinoline-3-carboxamide is a highly valuable intermediate, primarily utilized in the synthesis of potent kinase inhibitors for oncology and immunology research. Its precise architecture allows for targeted modifications at the C-4 position, making it a critical building block in drug discovery pipelines.

The reproducibility of any synthetic protocol is paramount, directly impacting project timelines, cost, and the reliability of biological data. This guide provides an in-depth, objective comparison of two distinct and prevalent synthetic routes to 4-Chloro-6-fluoroquinoline-3-carboxamide. We will dissect each protocol, moving beyond a simple recitation of steps to analyze the underlying chemical principles, critical parameters, and practical considerations for laboratory execution. This analysis is designed to empower researchers, scientists, and drug development professionals to select the most appropriate synthetic strategy based on their specific needs, whether for small-scale library synthesis or large-scale production.

Protocol 1: The Gould-Jacobs Cyclization Route

This pathway is a classic and robust method for constructing the quinoline core, beginning with readily available anilines. It is a multi-step linear synthesis that offers high fidelity and well-understood reaction mechanisms.

Overall Strategy & Rationale

The logic of this route is to first construct the core bicyclic quinolone system from an appropriately substituted aniline, and then perform sequential functional group transformations to arrive at the final product. This linear approach allows for purification and characterization at each intermediate stage, ensuring the quality of the material progressing through the sequence.

Protocol_1_Workflow A 3-Chloro-4-fluoroaniline B Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate A->B Condensation (DEEM) C Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate B->C Thermal Cyclization (Dowtherm A) D 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C->D Saponification (NaOH) E 4,7-Dichloro-6-fluoroquinoline-3-carbonyl chloride D->E Chlorination (SOCl₂) F 4,7-Dichloro-6-fluoroquinoline-3-carboxamide E->F Amination (NH₄OH) Protocol_2_Workflow A N-(4-Fluorophenyl)acetamide B 2,4-Dichloro-6-fluoroquinoline-3-carbaldehyde A->B Vilsmeier-Haack (POCl₃, DMF) C 4-Chloro-6-fluoroquinoline-3-carboxylic acid B->C Oxidation (KMnO₄ or H₂O₂) D 4-Chloro-6-fluoroquinoline-3-carboxamide C->D Amidation (EDC, HOBt, NH₄Cl)

Caption: Workflow for the Vilsmeier-Haack Cyclization Route.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbaldehyde

  • In a flask cooled to 0-5°C, phosphorus oxychloride (POCl₃) (4.0 eq) is added dropwise to N,N-dimethylformamide (DMF) (8.0 eq) with stirring. The mixture is stirred for 30 minutes to form the Vilsmeier reagent. [1]2. N-(4-fluorophenyl)acetamide (1.0 eq) is added portion-wise to the Vilsmeier reagent, keeping the temperature below 10°C.

  • The reaction mixture is then heated to 80-90°C for 4-6 hours.

  • After cooling, the mixture is carefully poured onto crushed ice with vigorous stirring.

  • The resulting solid is filtered, washed with water, and dried to yield the crude 2,4-dichloro-6-fluoroquinoline-3-carbaldehyde.

Causality: The reaction of POCl₃ and DMF forms the electrophilic Vilsmeier reagent (chloroiminium salt). [1]The electron-rich aromatic ring of the acetanilide attacks this reagent, leading to formylation. A subsequent intramolecular cyclization, driven by the acetamide group, followed by dehydration and chlorination steps, yields the quinoline core. [2]The reaction conditions directly install chlorine atoms at the 2 and 4 positions.

Step 2: Oxidation of the Aldehyde

  • The aldehyde from Step 1 (1.0 eq) is dissolved in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Potassium permanganate (KMnO₄) (1.5-2.0 eq) in water is added dropwise at room temperature.

  • The reaction is stirred for 12-18 hours. The reaction is monitored by TLC.

  • The manganese dioxide byproduct is removed by filtration, and the solvent is evaporated. The residue is dissolved in water and acidified with HCl, causing the carboxylic acid to precipitate.

  • The solid is filtered, washed, and dried. Note: This step is challenging as it requires selective oxidation without affecting other parts of the molecule and often requires significant optimization.

Step 3: Amidation of the Carboxylic Acid

  • The carboxylic acid from Step 2 (1.0 eq) is dissolved in DMF.

  • A coupling agent such as EDC (1.2 eq), HOBt (1.2 eq), and a base like triethylamine (TEA) (2.5 eq) are added, followed by ammonium chloride (NH₄Cl) (1.5 eq).

  • The mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield 4-chloro-6-fluoroquinoline-3-carboxamide.

Causality: This is a standard peptide-style coupling reaction. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization (not a concern here, but standard practice). The amine (from NH₄Cl and TEA) then attacks this active ester to form the stable amide bond. [3]

Performance Data & Considerations
ParameterProtocol 2: Vilsmeier-Haack Route
Overall Yield 30-40%
Purity Moderate; requires chromatographic purification.
Number of Steps 3
Key Reagents N-(4-fluorophenyl)acetamide, POCl₃, DMF, KMnO₄, EDC/HOBt
Scalability Moderate; Vilsmeier reaction can be exothermic. Oxidation can be difficult to scale.
Safety Corrosive and reactive POCl₃, handling of strong oxidants (KMnO₄).

Trustworthiness & Reproducibility: The Vilsmeier-Haack reaction itself is generally reliable. However, the subsequent selective oxidation of the 3-formyl group in the presence of a dichloro-quinoline system can be low-yielding and prone to side reactions, impacting overall reproducibility. The final amidation is standard but requires purification, adding complexity compared to the precipitation/recrystallization in Protocol 1.

Objective Comparison and Recommendations

FeatureProtocol 1: Gould-Jacobs RouteProtocol 2: Vilsmeier-Haack Route
Starting Materials Readily available 3-chloro-4-fluoroaniline.Requires synthesis of N-(4-fluorophenyl)acetamide.
Reaction Conditions Requires very high temperature (250°C) for cyclization.Milder heating (80-90°C) for cyclization.
Purification Primarily crystallization/precipitation based.Often requires column chromatography.
Control & Simplicity More linear and stepwise, easier to troubleshoot.More convergent, but oxidation step can be problematic.
Robustness Generally considered more robust and higher yielding.Lower overall yield and potential for more side products.
Senior Application Scientist's Recommendation:

For reproducibility and scalability , Protocol 1 (Gould-Jacobs Route) is the superior choice. Although it involves a high-temperature step, the reactions are clean, and the intermediates and final product can often be purified by simple filtration and recrystallization. This avoidance of chromatography is a significant advantage in process chemistry and for generating consistently high-purity material. The overall yield is typically higher and more reliable.

For discovery chemistry or rapid analogue synthesis , Protocol 2 (Vilsmeier-Haack Route) could be considered if the necessary starting acetanilide is available. The Vilsmeier intermediate (2,4-dichloro-6-fluoroquinoline-3-carbaldehyde) is a versatile node for diversification, as the aldehyde can be used in other reactions (e.g., reductive amination) besides oxidation. However, for the specific synthesis of the title compound, the challenges associated with the selective oxidation step make it a less reliable method for reproducible production.

Conclusion

The synthesis of 4-Chloro-6-fluoroquinoline-3-carboxamide can be reliably achieved through multiple pathways. The Gould-Jacobs route, while requiring harsh thermal conditions, offers a robust, high-yielding, and scalable protocol that consistently delivers high-purity material through non-chromatographic methods. The Vilsmeier-Haack approach provides a more convergent synthesis under milder thermal conditions but is hampered by a challenging oxidation step that can compromise yield and reproducibility. The choice of protocol should therefore be guided by the ultimate goal: for reliable, large-scale production, the Gould-Jacobs pathway is recommended; for exploratory chemistry where the intermediate offers diverse possibilities, the Vilsmeier-Haack route may hold some advantages.

References

  • Abu-Hashem, A. A., Abdelgawad, A. A. M., & Gouda, M. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Note: A general reference for amidation, specific protocol details adapted from similar syntheses in search results).
  • Al-Hiari, Y. M., et al. (2007). Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. Archiv der Pharmazie, 340(8), 425-430. Available from: [Link]

  • ARKAT USA, Inc. (2011). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc, 2011(10), 194-203. Available from: [Link]

  • Siddiqui, S. Z., & Ali, S. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistrySelect, 8(9), e202204599. Available from: [Link]

  • Singh, A., et al. (2014). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 30(2), 631-638. Available from: [Link]

  • Bako, E., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2461. Available from: [Link]

  • Leyva, S., & Leyva, E. (2010). Synthesis of Fluoroquinolone Antibiotics. Blog de Química Farmacéutica. Available from: [Link]

  • El-Faham, A., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Scientific Reports, 12(1), 21245. Available from: [Link]

  • El-Dean, A. M. K., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(11), 503-508. Available from: [Link]

  • Koorbanally, N. A., et al. (2020). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Molecules, 25(18), 4166. Available from: [Link]

  • Fernández-Moro, M., et al. (2021). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 26(3), 643. Available from: [Link]

  • Patel, H. V., et al. (2013). Synthesis, characterization and microbial assay of new pyridoquinolone-3-carboxamides. Journal of Saudi Chemical Society, 17(1), 11-19. Available from: [Link]

Sources

Comparative

Comprehensive Guide to Reference Standards for 4-Chloro-6-fluoroquinoline-3-Carboxamide Impurity Profiling

Introduction 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) is a highly versatile bicyclic quinoline scaffold utilized extensively in the development of novel antimicrobial and anticancer therapeutics[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) is a highly versatile bicyclic quinoline scaffold utilized extensively in the development of novel antimicrobial and anticancer therapeutics[1][2]. Due to its dense functionalization—specifically the C4-chloro and C6-fluoro substituents—the synthetic pipeline is highly susceptible to generating structurally analogous impurities. For researchers and drug development professionals, accurate impurity profiling is not merely a regulatory compliance exercise (ICH Q3A/Q3B); it is a fundamental prerequisite for establishing accurate structure-activity relationships (SAR) without the confounding toxicity of trace byproducts.

This guide objectively compares reference standard tiers and provides a field-proven, self-validating analytical protocol for the impurity profiling of this critical API intermediate.

Mechanistic Origins of Impurities

Understanding the causality behind impurity formation is the first step in designing an effective analytical method. The synthesis of 4-chloro-6-fluoroquinoline-3-carboxamide typically proceeds via a Gould-Jacobs cyclization of a fluoroaniline derivative, followed by ester hydrolysis, C4-chlorination (often utilizing POCl₃), and final amidation[3].

The most critical impurities to monitor include:

  • Impurity A (4-Hydroxy-6-fluoroquinoline-3-carboxylic acid): An unreacted intermediate from the step preceding chlorination, or a product of complete downstream hydrolysis[3].

  • Impurity B (6-Fluoroquinoline-3-carboxamide): A des-chloro degradation product. Halogenated quinolines are susceptible to photolytic or thermal dehalogenation[3].

  • Impurity C (Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate): An unreacted ester intermediate carried over from the initial cyclization steps[3][4].

SynthesisPathway SM 4-Fluoroaniline (Starting Material) Int1 Intermediate 1 / Impurity C (Ethyl 4-hydroxy-6-fluoroquinoline- 3-carboxylate) SM->Int1 Gould-Jacobs Cyclization Int2 Intermediate 2 / Impurity A (4-Hydroxy-6-fluoroquinoline- 3-carboxylic acid) Int1->Int2 Hydrolysis API 4-Chloro-6-fluoroquinoline- 3-carboxamide (API) Int1->API Ester Carryover Int2->API 1. POCl3 (Chlorination) 2. NH3 (Amidation) Int2->API Acid Carryover ImpB Impurity B (6-Fluoroquinoline- 3-carboxamide) API->ImpB Dehalogenation (Des-chloro)

Figure 1: Synthetic pathway and mechanistic origins of key impurities.

Comparison Guide: Selecting the Right Reference Standard Tier

To accurately identify and quantify these impurities, laboratories must select the appropriate tier of reference standards. The choice directly dictates the reliability of the analytical method.

Standard TierPurity & CharacterizationTraceability & ComplianceBest Use CaseCost & Lead Time
Tier 1: ISO 17034 CRMs >99.5% (qNMR certified), Full structural elucidation (1H/13C NMR, MS, IR).Fully traceable to SI units. Compliant with strict FDA/EMA guidelines.Final API release testing, IND/NDA regulatory submissions.High Cost / Long Lead Time
Tier 2: Commercial Working Standards >95-98% (HPLC-UV/MS). Basic COA provided.Traceable to primary standards but lacks ISO 17034 certification.Routine QC, method development, forced degradation studies.Medium Cost / Short Lead Time
Tier 3: In-House Synthesized Variable. Requires internal validation and purification.Non-traceable unless internally standardized against a CRM.Early-stage R&D, initial SAR profiling, proof-of-concept.Low Cost / Variable Time

Scientist's Recommendation: For initial method development, Tier 2 standards are highly cost-effective. However, transitioning to Tier 1 CRMs is mandatory before validating the method for clinical batch release to ensure absolute quantitative accuracy.

Experimental Protocol: HPLC-UV/MS Impurity Profiling

A robust analytical protocol must be a self-validating system . Standard C18 columns, which rely purely on hydrophobic interactions, often fail to resolve the critical pair (the API and Impurity B) because the loss of a single chlorine atom does not sufficiently alter the molecule's hydrophobicity.

Causality of Column Selection: To achieve baseline resolution, we utilize a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring of the PFP phase provides orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—which are highly selective for resolving closely related halogenated positional isomers.

Step-by-Step Methodology
  • Standard Preparation: Due to the low solubility of quinoline carboxamides in purely aqueous or non-polar solvents[1], prepare 1.0 mg/mL stock solutions of the API and Impurities A-C in 100% DMSO. Dilute to working concentrations (0.1% to 0.15% of the API target concentration) using the initial mobile phase.

  • System Suitability Testing (SST) - The Self-Validating Step: Before analyzing any samples, inject a resolution mixture containing the API and Impurity B (Des-chloro).

    • Acceptance Criteria: The chromatographic resolution ( Rs​ ) between the API and Impurity B must be ≥2.0 . If Rs​<2.0 , the system is deemed invalid, preventing the acquisition of false-positive purity data.

  • Chromatographic Conditions:

    • Column: PFP superficially porous particle (SPP) column (100 x 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Formic acid maintains the quinoline nitrogen in a protonated state for optimal MS ionization while suppressing the ionization of carboxylic acid impurities to increase their retention on the column).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Orthogonal Detection: Monitor UV absorbance at 254 nm (universal aromatic absorption) and utilize ESI-MS (Positive mode) for mass confirmation.

AnalyticalWorkflow Step1 Reference Standard Preparation (CRMs) Step2 System Suitability Testing (SST) Step1->Step2 Resolution Mix (API + Imp B) Step3 HPLC-UV/MS Analysis (PFP Column) Step2->Step3 Rs > 2.0 Confirmed Step4 Peak Integration & Mass Confirmation Step3->Step4 Orthogonal Detection Step5 Impurity Quantification (ICH Q3A Compliant) Step4->Step5 Validated Data

Figure 2: Self-validating HPLC-UV/MS analytical workflow for impurity profiling.

Data Presentation: Expected Chromatographic & MS Data

The following table summarizes the expected mass spectrometry data for the API and its primary impurities, grounded in validated electron ionization (EI) mass spectrum data[3].

CompoundOriginExpected ESI-MS [M+H]⁺Reference EI-MS (M⁺)
API (4-Chloro-6-fluoroquinoline-3-carboxamide)Target Productm/z 225m/z 224[3]
Impurity A (4-Hydroxy-6-fluoroquinoline-3-carboxylic acid)Precursor Carryover / Hydrolysism/z 208m/z 207[3]
Impurity B (6-Fluoroquinoline-3-carboxamide)Des-chloro Degradationm/z 191m/z 190[3]
Impurity C (Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate)Early Precursor Carryoverm/z 236m/z 235[3]

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Safety & Regulatory Compliance

Safety

Institutional Disposal and Safety Protocols for 4-Chloro-6-fluoroquinoline-3-carboxamide

Here is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of 4-Chloro-6-fluoroquinoline-3-carboxamide in a professional laboratory setting. As a halogenated heteroaromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of 4-Chloro-6-fluoroquinoline-3-carboxamide in a professional laboratory setting.

As a halogenated heteroaromatic compound, 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS: 851973-26-7) presents specific logistical challenges for laboratory waste management. Standard drain disposal or municipal trash disposal is strictly prohibited due to its hazard profile and environmental persistence[1].

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and American Chemical Society (ACS) guidelines[2][3], laboratory personnel must understand not just how to dispose of this material, but the chemical causality driving these protocols.

Hazard Profile and Chemical Causality

Before executing any disposal protocol, it is critical to understand the physicochemical nature of the waste. 4-Chloro-6-fluoroquinoline-3-carboxamide carries standard GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [4][5].

The Mechanistic Rationale for Specialized Disposal: The molecule contains a quinoline core (nitrogenous) substituted with both chlorine and fluorine atoms. If subjected to standard low-temperature incineration or environmental degradation, this compound will not cleanly oxidize to carbon dioxide and water. Instead, thermal decomposition will yield highly toxic and corrosive byproducts, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF) [6].

Consequently, any waste stream containing this compound must be routed to a licensed waste disposal contractor capable of high-temperature rotary kiln incineration equipped with caustic scrubbing systems to neutralize halogenated acid gases[6][7].

Waste Stream Segregation Workflow

The following diagram illustrates the validated institutional workflow for segregating waste containing 4-Chloro-6-fluoroquinoline-3-carboxamide to ensure regulatory compliance and prevent incompatible chemical mixing.

G Gen Waste Generation (4-Chloro-6-fluoroquinoline-3-carboxamide) Solid Solid Residue, Powders, & Contaminated Consumables Gen->Solid Liquid Liquid Solutions (e.g., in DMSO, DMF, DCM) Gen->Liquid Seg1 Solid Hazardous Waste Stream Solid->Seg1 Seg2 Halogenated Organic Waste Stream Liquid->Seg2 Halogen content dictates stream SAA Satellite Accumulation Area (SAA) Secondary Containment & EPA Labeling Seg1->SAA Seg2->SAA EHS Institutional EHS Transfer SAA->EHS Volume/Time limits apply Incineration Licensed EPA Incineration (Caustic Scrubbing for HCl/HF) EHS->Incineration RCRA Manifested Transfer

Fig 1: Institutional waste segregation and disposal pathway for halogenated quinoline derivatives.

Step-by-Step Methodologies for Waste Management

Every protocol below is designed as a self-validating system: if a step cannot be completed safely, the workflow halts, and Environmental Health and Safety (EHS) must be contacted.

Protocol A: Solid Waste Segregation

This applies to unused powder, contaminated weighing paper, pipette tips, and empty reagent vials.

  • Container Selection: Select a high-density polyethylene (HDPE) wide-mouth container or a glass jar with a PTFE-lined cap. Do not use standard biohazard bags, as they are not rated for toxic chemical dusts.

  • Labeling: Affix a hazardous waste label before adding any material. The label must explicitly state: "Hazardous Waste - Solid: 4-Chloro-6-fluoroquinoline-3-carboxamide (Toxic, Irritant)."

  • Transfer: Working inside a certified chemical fume hood, carefully transfer solid residues into the container.

  • Deactivation/Binding (If required by EHS): For highly concentrated bulk disposal, some regulations suggest utilizing bentonite clay or diatomaceous earth as an inert absorbent matrix to stabilize the powder during transit[6].

  • Storage: Seal the container tightly and place it in the designated Satellite Accumulation Area (SAA) within secondary containment.

Protocol B: Liquid Waste (Solutions and Mother Liquors)

Because this compound is often utilized in drug discovery, it is frequently dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane).

  • Stream Identification (Critical Step): Even if the primary solvent is non-halogenated (like DMSO), the presence of the solute (which contains Cl and F) means the resulting mixture introduces halogens into the waste stream. Depending on the concentration, this may require the entire carboy to be classified as Halogenated Organic Waste to ensure it is routed to an incinerator with HF/HCl scrubbing capabilities[7].

  • Compatibility Check: Ensure the waste carboy is compatible with the solvent matrix (e.g., glass is preferred for halogenated solvents; HDPE is acceptable for many but can swell with certain non-polar solvents).

  • Transfer: Use a dedicated, closed-system funnel to pour the solution into the carboy to minimize volatile emissions.

  • Documentation: Log the estimated mass of 4-Chloro-6-fluoroquinoline-3-carboxamide added to the liquid waste log. Accurate inventory is legally required for RCRA compliance[8].

Protocol C: Spill Cleanup and Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination or sewer entry[6].

  • Isolate: Stop the leak if safe to do so. Ensure the fume hood sash is lowered, or if on the bench, evacuate unnecessary personnel.

  • Solid Spill: Do not dry sweep, as this aerosolizes the toxic powder. Gently cover the spill with damp absorbent paper or an inert absorbent material (like bentonite clay)[6]. Carefully scoop the matrix into a solid hazardous waste container.

  • Liquid Spill: Dilute with water if the solvent matrix is water-soluble (e.g., DMSO) and mop up, or use an inert dry material (sand, earth, vermiculite) to absorb water-insoluble mixtures (e.g., DCM)[6].

  • Final Decontamination: Wash the affected surface thoroughly with a detergent solution (e.g., Alconox)[8] and water, collecting all wash water into the hazardous aqueous waste stream. Never wash spillages into the municipal sewer system.

Quantitative Waste Categorization Matrix

To streamline laboratory operations, utilize the following matrix to determine the correct logistical pathway for various waste states.

Waste CategoryTypical MatrixPrimary HazardApproved ContainerFinal EPA Treatment Pathway
Solid Residue Pure powder, contaminated PPEH302, H315, H319HDPE wide-mouth jarRotary Kiln Incineration
Halogenated Liquid Solutions in DCM, ChloroformHalogenated VOCsGlass CarboyIncineration + Caustic Scrubbing
Mixed Liquid Solutions in DMSO, DMF, MeOHFlammable / ToxicGlass or HDPE CarboyBlending / Incineration + Scrubbing
Aqueous Wash Detergent water from cleanupAquatic ToxicityHDPE CarboyWastewater Treatment (Off-site)

Note: Always verify specific accumulation limits and container compatibility with your institution's EHS department, as local state regulations may impose stricter guidelines than federal RCRA standards[2].

References

  • American Chemical Society (ACS). Regulation of Laboratory Waste. Retrieved from:[Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Considerations. Retrieved from:[Link]

  • Environmental Protection Agency (EPA) / Regulations.gov. Safety Data Sheet (Standardized Guidelines for Halogenated Organics). Retrieved from:[Link]

  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from:[Link]

  • The Ohio State University Environmental Health and Safety. Ways to Reduce Hazardous Waste in the Laboratory. Retrieved from: [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 4-Chloro-6-fluoroquinoline-3-carboxamide

As a novel compound, 4-Chloro-6-fluoroquinoline-3-carboxamide presents a unique set of challenges and requires a robust safety protocol to ensure the well-being of laboratory personnel. This guide provides an in-depth op...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound, 4-Chloro-6-fluoroquinoline-3-carboxamide presents a unique set of challenges and requires a robust safety protocol to ensure the well-being of laboratory personnel. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, drawing upon established best practices for similar halogenated quinoline structures and hazardous chemicals.

Understanding the Compound-Specific Hazards

While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-6-fluoroquinoline-3-carboxamide is not yet widely available, an analysis of its structural motifs—a halogenated quinoline core—suggests a potential for significant health hazards. Quinolines and their derivatives are known to exhibit a range of biological activities, and the presence of chloro and fluoro groups can enhance toxicity. Therefore, it is prudent to treat this compound with a high degree of caution.

Anticipated Hazards:

  • Skin and Eye Irritation: Based on data for similar compounds like 4-Chloro-6-fluoroquinoline, direct contact is likely to cause skin and serious eye irritation.[1]

  • Harmful if Swallowed: Oral toxicity is a concern with many related chemical structures.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]

  • Potential for Systemic Toxicity: Fluoroquinolones as a class of compounds are known to have potential systemic effects.[4][5][6][7]

Due to these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Personal Protective Equipment (PPE): The Last Line of Defense

The appropriate selection and use of PPE is critical to prevent exposure.[8][9][10] The following table outlines the minimum required PPE for handling 4-Chloro-6-fluoroquinoline-3-carboxamide.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloving with nitrile glovesNitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[2]
Eyes and Face Chemical safety goggles and a face shieldSafety goggles provide primary eye protection from splashes. A full-face shield is necessary to protect the entire face when there is a higher risk of splashing, such as during solution preparation or spill cleanup.[8][11]
Body Chemical-resistant lab coat or gownA lab coat made of a low-permeability material should be worn and fully buttoned. For larger quantities or procedures with a high splash potential, a chemical-resistant apron or coveralls should be used.[10][11]
Respiratory NIOSH-approved respirator (e.g., N95 or higher)When handling the solid compound outside of a certified chemical fume hood, a fit-tested N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[8] For tasks with a higher potential for aerosol generation, a respirator with chemical cartridges may be necessary.
Feet Closed-toe, chemical-resistant shoesShoes should fully cover the feet to protect against spills.
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step of the workflow.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • The storage container should be clearly labeled with the chemical name and all appropriate hazard warnings.

2. Engineering Controls: The First Line of Defense:

  • All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

3. Handling and Experimental Procedures:

  • Before beginning work, ensure all necessary PPE is donned correctly.

  • When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Handle the compound with care to avoid generating dust.[1]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don_PPE Don Personal Protective Equipment Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Don_PPE->Verify_Controls Prepare_Work_Area Prepare Work Area (e.g., absorbent liner) Verify_Controls->Prepare_Work_Area Weigh_Compound Weigh Compound in Fume Hood Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Conduct_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Emergency Procedures: Spill and Exposure Response

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including a respirator if the spill is large or generates dust.

  • Contain: For small spills, gently cover with an absorbent material like sand or vermiculite.[12] Do not use combustible materials.

  • Clean: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area with a suitable detergent and water, collecting the cleaning materials for disposal as hazardous waste.[12]

Spill_Response Spill_Occurs Spill Occurs Evacuate_Area Evacuate Area Spill_Occurs->Evacuate_Area Alert_Others Alert Others Spill_Occurs->Alert_Others Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Alert_Others->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Waste in Sealed Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Waste as Hazardous Decontaminate_Area->Dispose_Waste

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Plan: Responsible Waste Management

All waste generated from the handling of 4-Chloro-6-fluoroquinoline-3-carboxamide, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all waste in clearly labeled, sealed, and chemically compatible containers. Do not mix with other waste streams.[2]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 4-Chloro-6-fluoroquinoline-3-carboxamide and ensure a safe and productive laboratory environment.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 22).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 4).
  • SAFETY DATA SHEET - ChemPoint.com. (n.d.).
  • Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. (2006, June 20).
  • Safety Data Sheet - Greenbook.net. (2015, June 12).
  • Safe handling of hazardous drugs - PMC. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • PSFC Halogenated Solvents. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27).
  • MATERIAL SAFETY DATA SHEET - PGG Wrightson. (n.d.).
  • The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. (2023, June 15).
  • The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment - PubMed. (2023, June 15).
  • Afoxolaner - Wikipedia. (n.d.).
  • Fluoroquinolones: Safety, Risks, and Side Effects - WebMD. (2025, April 30).
  • Third- and fourth-generation fluoroquinolone antibacterials: a systematic review of safety and toxicity profiles - NCBI. (2025, June 15).

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